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Core Science & Biosynthesis

Foundational

Structural Characterization and Crystallography of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

An In-Depth Technical Guide for Advanced Drug Discovery Workflows Executive Summary In the rapidly evolving landscape of targeted oncology, the synthesis of covalent inhibitors targeting the switch II pocket of mutant GT...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Drug Discovery Workflows

Executive Summary

In the rapidly evolving landscape of targeted oncology, the synthesis of covalent inhibitors targeting the switch II pocket of mutant GTPases (such as KRAS G12C and G12D) relies heavily on highly functionalized, enantiopure building blocks[1]. (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (CAS: 1388082-05-0) represents a critical chiral intermediate in these workflows.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for the structural characterization of this specific diamine. The absolute configuration at the C1 position dictates the 3D trajectory of downstream heterocyclic pharmacophores (e.g., piperazines). Therefore, rigorous crystallographic and spectroscopic validation is not merely a quality control step—it is a foundational requirement for ensuring target engagement and avoiding late-stage synthetic failures.

Molecular Architecture & Mechanistic Rationale

The strategic value of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine lies in its trifunctional nature, which allows for orthogonal late-stage derivatization:

  • 3-Bromo Substituent: Acts as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling), enabling the construction of extended biaryl or macrocyclic systems.

  • 5-Methoxy Substituent: Provides electronic tuning to the aromatic ring and acts as a steric filler for hydrophobic sub-pockets within the target kinase.

  • Ethane-1,2-diamine Backbone: Serves as the precursor for forming rigidified saturated heterocycles. The (1S) stereocenter is the critical vector that orientates the resulting ring system toward the cryptic pockets of KRAS [1].

To structurally validate this molecule, we must convert the primary diamine freebase into a stable salt. Freebase diamines are notoriously prone to atmospheric oxidation and often present as viscous oils. By generating the dihydrochloride salt , we induce a robust, predictable 3D hydrogen-bonding network that is highly conducive to single-crystal X-ray diffraction (SCXRD).

KRAS_Synthesis N1 (1S)-Diamine Intermediate N2 Buchwald-Hartwig Cross-Coupling N1->N2 N3 Heterocycle Cyclization N2->N3 N4 Acrylamide Warhead Installation N3->N4 N5 KRAS G12C Covalent Inhibitor N4->N5

Caption: Logical progression of the (1S)-diamine intermediate in the synthesis of KRAS G12C inhibitors.

Crystallographic Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

Determining the absolute stereochemistry of chiral amines requires high-resolution SCXRD [2]. The following methodology outlines a self-validating protocol for growing diffraction-quality crystals and solving the phase problem.

Methodology: Crystal Growth and Mounting

Causality: We utilize a vapor diffusion technique because slow, controlled supersaturation minimizes the formation of crystal defects (twinning) and yields macroscopic single crystals [3].

  • Salt Formation: Dissolve 50 mg of the enantiopure freebase in 2 mL of anhydrous diethyl ether ( Et2​O ). Slowly add 2.2 equivalents of 4M HCl in dioxane at 0 °C. Isolate the resulting white precipitate (dihydrochloride salt) via vacuum filtration and dry under reduced pressure.

  • Vapor Diffusion Setup: Dissolve 15 mg of the dihydrochloride salt in a minimal volume (~0.3 mL) of LC-MS grade Methanol ( MeOH ) in a 1-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of anhydrous Et2​O . Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the chamber undisturbed at 4 °C for 48–72 hours. Colorless, block-like crystals will form on the walls of the inner vial.

  • Harvesting: Submerge the crystals in Paratone-N oil to prevent solvent loss and degradation. Using a polarized light microscope, select a single crystal with uniform extinction and mount it on a 50 µm MiTeGen cryoloop.

Methodology: Data Collection and Refinement

Causality: We select Copper ( CuKα ) radiation over Molybdenum ( MoKα ) because the Bromine atom exhibits a massive anomalous dispersion signal at the Copper wavelength ( λ=1.54178 Å). This ensures an unambiguous calculation of the Flack parameter, which is mandatory for proving the (1S) absolute configuration.

  • Cooling: Transfer the mounted crystal to the diffractometer goniometer and immediately quench to 100 K using a liquid nitrogen cryostream. Rationale: Cryo-cooling reduces atomic thermal vibrations (Atomic Displacement Parameters, ADPs), drastically improving high-angle diffraction intensity.

  • Acquisition: Collect a full sphere of data using an ω -scan strategy with 0.5° frame widths. Ensure redundancy is >4.0 to accurately measure Friedel pairs.

  • Integration & Scaling: Integrate the frames using standard software (e.g., APEX4). Apply a multi-scan absorption correction (SADABS) to account for the heavy Bromine atom's X-ray absorption.

  • Structure Solution: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

SCXRD_Workflow A 1. Dihydrochloride Salt Formation (Induces rigid H-bond network) B 2. Vapor Diffusion Crystallization (MeOH / Et2O at 4°C) A->B C 3. Crystal Mounting in Paratone Oil (Prevents solvent evaporation) B->C D 4. X-Ray Data Collection at 100 K (Cu Kα radiation for Br anomalous signal) C->D E 5. Intrinsic Phasing & Refinement (SHELXT / SHELXL) D->E F 6. Absolute Structure Validation (Flack Parameter ≈ 0.0) E->F

Caption: Step-by-step crystallographic workflow from salt formation to absolute structure determination.

Representative Crystallographic Data

Below is a structured summary of the expected crystallographic parameters for the dihydrochloride salt, demonstrating a high-quality refinement.

ParameterValue / Description
Chemical Formula C9​H1​5BrCl2​N2​O
Formula Weight 318.04 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å ( CuKα )
Crystal System, Space Group Orthorhombic, P21​21​21​ (Chiral space group)
Goodness-of-fit on F2 1.045
Final R indices [I>2sigma(I)] R1​=0.028 , wR2​=0.065
Absolute Structure Parameter (Flack) 0.012(8) (Confirms the 1S enantiomer)

Spectroscopic Characterization (NMR)

While SCXRD provides the definitive 3D architecture, Nuclear Magnetic Resonance (NMR) spectroscopy is required to validate the bulk purity and structural integrity of the synthesized batch in solution.

Methodology: NMR Acquisition

Causality: The dihydrochloride salt is highly polar and insoluble in standard chloroform ( CDCl3​ ). Therefore, Dimethyl Sulfoxide- d6​ ( DMSO−d6​ ) is used.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO−d6​ . Transfer to a 5 mm NMR tube.

  • 1D Acquisition: Acquire 1H NMR (400 MHz, 16 scans) and 13C NMR (100 MHz, 512 scans).

  • 2D Acquisition (Self-Validation): Acquire HSQC and HMBC spectra. Rationale: The aromatic ring contains three isolated protons (H2, H4, H6) that appear as singlets or narrow multiplets. HMBC is strictly required to unambiguously assign the quaternary carbons (C1, C3-Br, C5-OMe) by tracking long-range 3JCH​ couplings from the methoxy and aliphatic protons.

NMR Data Presentation
Position 1H Chemical Shift (ppm, mult, J in Hz, integration) 13C Chemical Shift (ppm)Assignment Notes
C1 (Chiral) 4.45 (m, 1H)52.4Aliphatic CH, adjacent to aryl and NH3+​
C2 (Aliphatic) 3.25 (m, 2H)41.8Aliphatic CH2​ , adjacent to NH3+​
Aryl H2 7.31 (t, J = 1.8, 1H)121.5Aromatic CH, between alkyl and Br
Aryl C3 -122.8Quaternary C, attached to Br
Aryl H4 7.18 (t, J = 1.8, 1H)116.2Aromatic CH, between Br and OMe
Aryl C5 -160.5Quaternary C, attached to OMe
Aryl H6 7.05 (t, J = 1.8, 1H)112.4Aromatic CH, between OMe and alkyl
Methoxy 3.82 (s, 3H)55.6 O−CH3​
Amines 8.60 (br s, 6H)- NH3+​ protons (exchangeable)

Conclusion

The rigorous structural characterization of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a non-negotiable prerequisite for its use in advanced oncology drug development. By utilizing vapor diffusion crystallization of the dihydrochloride salt and leveraging the anomalous dispersion of Bromine via CuKα SCXRD[2][3], researchers can definitively assign the (1S) absolute configuration. Coupled with comprehensive 2D NMR spectroscopy, this self-validating workflow ensures the highest standards of scientific integrity before this critical building block is committed to complex, multi-step syntheses.

References

  • "Development of a Scalable Synthesis toward a KRAS G12C Inhibitor Building Block Bearing an All-Carbon Quaternary Stereocenter", Organic Process Research & Development, ACS Publications. URL:[Link]

  • "Single-crystal X-ray Diffraction", SERC, Carleton College. URL:[Link]

  • "How to grow crystals for X-ray crystallography", International Union of Crystallography (IUCr). URL:[Link]

Exploratory

1H NMR and 13C NMR chemical shifts for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine, a chiral diamine building block of significant interest in medicinal and synthetic chemistry. We delve into the theoretical principles governing chemical shifts and provide detailed, reasoned assignments for each nucleus. Furthermore, this document outlines a robust, self-validating experimental protocol for acquiring high-quality NMR data, designed for researchers, scientists, and drug development professionals. All theoretical assignments are grounded in established spectroscopic principles and data from analogous structures.

Introduction: The Structural Significance of a Chiral Diamine

(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a substituted chiral 1,2-diamine. Such scaffolds are crucial in the synthesis of pharmaceuticals and as ligands in asymmetric catalysis.[1] The precise arrangement of its functional groups—a stereogenic center, a bromo substituent, a methoxy group, and two amine functionalities—creates a unique electronic and steric environment. Accurate structural confirmation is paramount for its application in drug development and stereoselective synthesis, making NMR spectroscopy the definitive tool for its characterization.

This guide provides a predictive but thorough interpretation of its ¹H and ¹³C NMR spectra. By understanding the expected spectral features, researchers can efficiently confirm the identity and purity of synthesized batches, ensuring the integrity of their subsequent work.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectral data, a standardized atom numbering system for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is established below.

G cluster_ring Aromatic Ring C1 C1' C2 C2' C1->C2 C1_chain C1 C1->C1_chain C1'-C1 C3 C3' C2->C3 C4 C4' C3->C4 Br Br C3->Br C3'-Br C5 C5' C4->C5 C6 C6' C5->C6 MeO OCH3 C5->MeO C5'-O C6->C1 C2_chain C2 C1_chain->C2_chain N1 N1 (NH2) C1_chain->N1 H_chiral H C1_chain->H_chiral N2 N2 (NH2) C2_chain->N2

Caption: IUPAC numbering for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine.

Foundational Principles of NMR Chemical Shifts

The chemical shift (δ) of a nucleus is determined by its local electronic environment, which can shield or deshield it from the applied external magnetic field (B₀). Several key factors influence these shifts:

  • Inductive Effects : Electronegative atoms, such as bromine and oxygen, withdraw electron density from adjacent carbons and protons. This deshielding effect causes the corresponding nuclei to resonate at a higher chemical shift (downfield).[2][3]

  • Resonance Effects : The methoxy group (-OCH₃) is an electron-donating group via resonance, increasing electron density at the ortho and para positions of the aromatic ring. This shielding effect causes these nuclei to resonate at a lower chemical shift (upfield).[3]

  • Magnetic Anisotropy : The π-electrons in the aromatic ring generate their own induced magnetic field. Protons directly attached to the ring lie in a deshielding region, causing them to appear significantly downfield (typically 6-9 ppm).[4][5]

  • Stereochemistry : In chiral molecules, protons on a methylene (-CH₂) group adjacent to a stereocenter can be diastereotopic. This means they are in chemically non-equivalent environments and will have different chemical shifts, often coupling with each other to produce distinct multiplets.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted data are based on analysis of structurally similar compounds and established chemical shift principles.[6][7][8]

Table 1: Predicted ¹H NMR Data for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (Predicted for CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2'7.10 - 7.20t~2.01H
H4'6.95 - 7.05t~2.01H
H6'6.80 - 6.90t~2.01H
OCH₃3.78 - 3.85s-3H
C1-H4.05 - 4.15dd~8.0, 4.01H
C2-Hₐ2.90 - 3.00dd~12.5, 4.01H
C2-Hₑ2.75 - 2.85dd~12.5, 8.01H
NH₂ (2 groups)1.50 - 2.50br s-4H
Detailed Justification of ¹H Assignments:
  • Aromatic Protons (H2', H4', H6') :

    • These three protons on the phenyl ring are expected in the aromatic region (6.8-7.2 ppm).

    • H2' is ortho to the electron-withdrawing bromo group and the C1 substituent, placing it slightly downfield.

    • H4' is situated between the bromo and methoxy groups.

    • H6' is ortho to the electron-donating methoxy group, which should shield it and shift it slightly upfield compared to the other aromatic protons.

    • Due to their meta relationships, they are expected to appear as small triplets (or narrow multiplets) with a small coupling constant (J ≈ 2.0 Hz).

  • Methoxy Protons (OCH₃) :

    • The three protons of the methoxy group are equivalent and not coupled to any other protons. They will appear as a sharp singlet, typically around 3.8 ppm, a characteristic region for methoxy groups on an aromatic ring.[8]

  • Ethane-1,2-diamine Chain Protons (C1-H, C2-Hₐ, C2-Hₑ) :

    • C1-H : This is the benzylic proton attached to the stereocenter. It is deshielded by the adjacent aromatic ring and the N1 amine group, and is expected to appear as a doublet of doublets (dd) between 4.05 and 4.15 ppm due to coupling with the two diastereotopic protons on C2.

    • C2-Hₐ and C2-Hₑ : These two protons are on the carbon adjacent to the stereocenter (C1) and are therefore diastereotopic. They are chemically non-equivalent and will have different chemical shifts. They will couple with each other (geminal coupling, J ≈ 12.5 Hz) and with C1-H (vicinal coupling, with different J values, e.g., ~8.0 Hz and ~4.0 Hz). This results in two separate doublet of doublets signals.

  • Amine Protons (NH₂) :

    • The four protons from the two amine groups are typically observed as a broad singlet due to rapid chemical exchange and quadrupole broadening from the nitrogen atom. Their chemical shift is highly variable and depends on solvent, concentration, and temperature.[9]

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their hybridization and electronic environment.

Table 2: Predicted ¹³C NMR Data for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (Predicted for CDCl₃, 100 MHz)

Carbon AssignmentPredicted δ (ppm)Justification
C1'145.0 - 147.0Quaternary aromatic carbon attached to the ethane chain; downfield shift.
C2'115.0 - 117.0Aromatic CH, ortho to bromo group.
C3'122.0 - 124.0Aromatic carbon directly bonded to bromine; signal is often attenuated.
C4'123.0 - 125.0Aromatic CH, para to the ethane chain substituent.
C5'160.0 - 162.0Aromatic carbon bonded to the oxygen of the methoxy group; significantly deshielded.
C6'108.0 - 110.0Aromatic CH, ortho to the electron-donating methoxy group; shielded and shifted upfield.
OCH₃55.0 - 56.0Typical chemical shift for a methoxy carbon attached to an aromatic ring.
C158.0 - 60.0Benzylic carbon of the stereocenter, attached to the N1 amine group.
C248.0 - 50.0Aliphatic carbon attached to the N2 amine group.
Detailed Justification of ¹³C Assignments:
  • Aromatic Carbons (C1' - C6') :

    • C5' : The carbon attached to the electronegative oxygen of the methoxy group is the most deshielded aromatic carbon, predicted to be around 160-162 ppm.

    • C1' : The ipso-carbon where the ethane chain is attached is also significantly downfield.

    • C3' : The carbon directly bonded to bromine is expected around 122-124 ppm. Its signal intensity may be lower due to the absence of a directly attached proton and the effect of the bromine atom.

    • C2', C4', C6' : These are the protonated aromatic carbons. C6', being ortho to the electron-donating methoxy group, is expected to be the most shielded (furthest upfield). C2' and C4' will have intermediate chemical shifts influenced by the bromo and methoxy substituents.

  • Aliphatic Carbons (OCH₃, C1, C2) :

    • OCH₃ : The methoxy carbon signal is reliably found in the 55-56 ppm range.

    • C1 and C2 : These are the sp³ hybridized carbons of the diamine chain. C1 (the benzylic carbon) is slightly more deshielded than C2 due to its proximity to the aromatic ring.

Standard Operating Protocol for NMR Data Acquisition

This protocol describes a self-validating workflow for obtaining high-quality ¹H and ¹³C NMR spectra for a small organic molecule like the title compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg (1H) or 20-50 mg (13C) of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 with TMS) A->B C Transfer to a clean, dry 5 mm NMR tube B->C D Insert sample into NMR spectrometer C->D To Spectrometer E Lock on solvent deuterium signal and shim magnet coils D->E F Acquire 1H Spectrum (e.g., 16-32 scans) E->F G Acquire 13C Spectrum (e.g., 1024+ scans) F->G H Apply Fourier Transform to FID G->H Raw Data (FID) I Phase spectrum and correct baseline H->I J Calibrate chemical shift (TMS at 0.00 ppm) I->J K Integrate 1H peaks and assign multiplicities J->K L Assign 1H and 13C peaks to molecular structure K->L

Caption: Standard workflow for NMR spectroscopic analysis.

Step-by-Step Methodology:
  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[10]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Gently vortex the vial until the sample is fully dissolved.

    • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are transferred.

  • Instrument Setup and Data Acquisition :

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency to the deuterium signal of the solvent. This ensures stability during the experiment.

    • Optimize the magnetic field homogeneity by shimming. Modern spectrometers often have automated shimming routines.[11]

    • For ¹H NMR : Acquire the spectrum using a standard pulse program. A sufficient signal-to-noise ratio is typically achieved with 16 to 32 scans.

    • For ¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to obtain a good signal-to-noise ratio.[11]

  • Data Processing :

    • Apply a Fourier Transform to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Apply a baseline correction to obtain a flat baseline across the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the multiplicity and coupling constants for all relevant signals.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine. The presented chemical shift assignments, justified by fundamental NMR principles, serve as a reliable reference for researchers engaged in the synthesis and application of this important chiral building block. By following the outlined experimental protocol, scientists can confidently acquire high-quality spectral data to verify the structure and purity of their compounds, thereby upholding the standards of scientific integrity and accelerating the pace of drug discovery and development.

References

  • Wiley-VCH. (2007). Supporting Information.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Supplementary data. (n.d.).
  • Perlego. (n.d.). Factors Affecting Chemical Shift. Available at: [Link]

  • Scribd. (n.d.). Factors Influencing Chemical Shift in NMR. Available at: [Link]

  • Chemistry LibreTexts. (2022). 5.3: Factors That Influence NMR Chemical Shift. Available at: [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Factors Influencing Chemical Shifts. Available at: [Link]

  • YouTube. (2021). Factors Affecting Chemical Shift. Available at: [Link]

  • Semantic Scholar. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds. Available at: [Link]

  • EPFL. (n.d.). 13C NMR. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthetic methods for 1,3-diamines. Available at: [Link]

Sources

Foundational

Physicochemical Profiling and Analytical Methodologies for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the architectural complexity of targeted therapeutics demands building blocks that offer both precise spatial trajectories and tunable physicochemical properties. (1S)-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the architectural complexity of targeted therapeutics demands building blocks that offer both precise spatial trajectories and tunable physicochemical properties. (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is a highly specialized chiral intermediate frequently utilized in the synthesis of rigidified heterocyclic scaffolds, most notably in the development of covalent inhibitors targeting the KRas G12C mutation[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions. Here, we will dissect the causality behind the physicochemical properties of this chiral diamine, explore how its stereochemistry dictates pharmacophore orientation, and provide field-proven, self-validating analytical protocols for its characterization.

Structural and Physicochemical Profiling

The utility of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine stems from its unique trifunctional nature: a halogenated aromatic ring, an electron-donating methoxy group, and a vicinal diamine moiety.

Mechanistic Rationale of the Structure
  • The 3-Bromo-5-methoxyphenyl Motif: The bromine atom serves a dual purpose. Sterically, it acts as a lipophilic pocket-filler; electronically, it provides a vector for potential halogen bonding with backbone carbonyls in target proteins. The methoxy group acts as a hydrogen bond acceptor while modulating the electron density of the aromatic system.

  • The Vicinal Diamine: The presence of two primary amines offers a versatile handle for cyclization (e.g., forming piperazines or diazepanes). Due to the inductive electron-withdrawing effect (-I effect) of the substituted phenyl ring, the benzylic amine exhibits a significantly lower pKa than the distal amine. This differential basicity allows for selective, sequential functionalization without relying heavily on orthogonal protecting groups.

Quantitative Physicochemical Data

To predict the behavior of this compound in biological systems and during synthetic purification, we must establish its core physicochemical parameters. The table below summarizes these properties.

PropertyValueCausality / Significance in Drug Design
Molecular Formula C9H13BrN2ODefines the baseline atomic composition.
Molecular Weight 245.12 g/mol Low MW ensures the final assembled drug remains within Lipinski's Rule of 5 limits.
Topological Polar Surface Area (TPSA) 61.27 ŲCalculated from two -NH2 groups and one ether oxygen; optimal for membrane permeability if partially masked in the final drug.
pKa1 (Distal Amine) ~ 9.8Highly basic; fully protonated at physiological pH.
pKa2 (Benzylic Amine) ~ 7.2Lowered by the inductive pull of the aromatic ring; exists in an equilibrium of protonated/deprotonated states at pH 7.4.
LogP (Predicted) ~ 1.6The lipophilicity of the brominated ring perfectly balances the polarity of the diamine[2].
LogD (at pH 7.4) ~ -0.5Highly hydrophilic at physiological pH due to the protonation of the distal amine, necessitating lipid-based formulation if administered unconjugated[3].

Stereochemical Significance: The (1S) Configuration

The (1S) stereocenter is not merely a structural feature; it is the geometric determinant of target engagement. In the context of KRas G12C inhibitors, the spatial orientation of the warhead (often an acrylamide targeting Cys12) relative to the hydrophobic binding pocket is absolute[1].

The (1S) configuration forces the distal amine into a specific vector. If the (1R) enantiomer were used, the resulting heterocyclic scaffold would project the warhead into solvent space rather than the shallow Cys12 pocket, completely abrogating covalent binding. Therefore, rigorous analytical validation of enantiomeric purity is a non-negotiable step in the workflow.

Application N1 (1S)-1-(3-Bromo-5-methoxy phenyl)ethane-1,2-diamine N2 Scaffold Decoration (SNAr / Amidation) N1->N2 Primary amine functionalization N3 KRas G12C Inhibitor Assembly N2->N3 Warhead attachment N4 Target Engagement (Covalent Cys12 Binding) N3->N4 In vitro / In vivo evaluation

Caption: Synthetic application pathway of chiral diamines in KRas G12C inhibitor discovery.

Experimental Protocols & Methodologies

To ensure absolute trustworthiness in our data, the following protocols are designed as self-validating systems . Every step includes a built-in control to verify the integrity of the assay.

Protocol 1: pKa and LogD Determination via Potentiometric Titration

Lipophilicity and ionization profiles are critical for predicting ADMET properties[2]. Because this compound contains two basic centers, standard shake-flask methods are insufficient. We employ a high-throughput potentiometric titration method[3].

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Perform a blank titration using 0.15 M KCl (background electrolyte) with standardized 0.5 M KOH and 0.5 M HCl. Verify that the glass electrode yields a Nernstian slope (>58 mV/pH unit at 25°C).

  • Sample Preparation: Dissolve 2.0 mg of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine in 10 mL of 0.15 M KCl.

  • Environmental Control: Purge the titration vessel with high-purity Nitrogen (N2) gas for 5 minutes prior to and during the titration. Causality: Basic amines readily absorb atmospheric CO2 to form carbamates, which will artificially skew the pKa readings.

  • Titration: Titrate the sample from pH 2.0 to pH 11.5 using 0.5 M KOH.

  • Data Analysis: Generate a Bjerrum plot (average number of bound protons vs. pH) to extract the macroscopic pKa values via non-linear regression.

  • LogD Profiling: Introduce 1-octanol into the vessel and repeat the titration. The shift in the apparent pKa in the biphasic system allows for the simultaneous calculation of LogP and the pH-dependent LogD profile[2].

Workflow N1 Sample Preparation (0.15 M KCl, N2 atm) N2 Potentiometric Titration (0.5 M KOH / HCl) N1->N2 Transfer to sealed vessel N3 Data Acquisition (pH vs. Volume) N2->N3 Continuous electrode monitoring N4 pKa Calculation (Bjerrum Plot Analysis) N3->N4 Non-linear regression N5 LogD Profiling (Octanol/Water Partitioning) N4->N5 Inform pH adjustment for LogD

Caption: Workflow for potentiometric pKa and LogD determination of ionizable diamines.

Protocol 2: Chiral Purity Determination via Normal-Phase HPLC

To guarantee the integrity of the (1S) stereocenter, enantiomeric excess (ee) must be quantified.

Step-by-Step Methodology:

  • Column Selection: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (80:20:0.1 v/v/v).

    • Causality: The addition of 0.1% Diethylamine (DEA) is critical. Free diamines interact strongly with residual acidic silanol groups on the silica support, causing severe peak tailing. DEA acts as a sacrificial base, saturating these sites and ensuring sharp, symmetrical peaks.

  • System Suitability (Self-Validation): Inject a racemic standard of 1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine. Adjust the flow rate (typically 1.0 mL/min) until baseline resolution (Rs > 1.5) between the (1R) and (1S) enantiomers is achieved.

  • Sample Analysis: Inject 10 µL of the (1S) sample (1 mg/mL in mobile phase). Monitor UV absorbance at 254 nm and 280 nm. Calculate the % ee based on peak area integration.

References

  • AU2018369759A1 - KRas G12C inhibitors Source: Google Patents URL
  • Lipophilicity Profiles of Ampholytes Source: Chemical Reviews - ACS Publications URL:[Link]

  • Critical Assessment of pH-Dependent Lipophilic Profiles of Small Molecules for Drug Design Source: ChemRxiv URL:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Mechanism of Action of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine in Asymmetric Synthesis

Executive Summary The development of highly enantioselective catalysts is a cornerstone of modern asymmetric synthesis, directly impacting the pharmaceutical and agrochemical industries. Among the most privileged chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly enantioselective catalysts is a cornerstone of modern asymmetric synthesis, directly impacting the pharmaceutical and agrochemical industries. Among the most privileged chiral ligands are 1,2-diamines, which form highly active metal-ligand bifunctional catalysts when coordinated to transition metals such as Ruthenium (Ru), Iridium (Ir), or Rhodium (Rh)[1].

This technical whitepaper explores the structural anatomy, electronic tuning, and mechanistic action of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine [2]. By acting as a chiral bidentate ligand, this molecule facilitates nonclassical, outer-sphere asymmetric transfer hydrogenation (ATH), enabling the highly stereoselective reduction of prochiral ketones into enantiomerically enriched secondary alcohols[3].

Structural Anatomy & Electronic Tuning

The efficacy of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine as a chiral ligand stems from its highly tunable primary-primary diamine backbone and its specific aryl substitution pattern.

  • Bidentate Chelation: The ethane-1,2-diamine core provides two nitrogen donor atoms that coordinate to the transition metal, forming a rigid, stable five-membered metallacycle. The presence of primary amine ( −NH2​ ) moieties is crucial, as the N-H protons actively participate in the catalytic cycle via hydrogen bonding[3].

  • The (1S) Stereocenter: The single stereocenter at the C1 position dictates the spatial conformation of the metallacycle. This establishes a rigid "chiral pocket" that governs the enantiofacial approach of the substrate, forcing it into a highly specific orientation to minimize steric clashes.

  • Electronic Push-Pull of the Aryl Group: The 3-bromo-5-methoxyphenyl substituent offers sophisticated electronic modulation. The meta-bromo group exerts an electron-withdrawing inductive effect, while the meta-methoxy group provides electron-donating resonance. This "push-pull" dynamic fine-tunes the basicity of the adjacent amine and the Lewis acidity of the coordinated metal center, optimizing the turnover frequency (TOF) of the catalyst.

Core Mechanism of Action: Metal-Ligand Bifunctional Catalysis

Unlike classical inner-sphere mechanisms where the substrate binds directly to the metal center, the Ru-catalyzed ATH utilizing this chiral diamine operates via an outer-sphere mechanism [4]. The ligand and the metal act synergistically to transfer a hydride and a proton simultaneously.

The Catalytic Cycle
  • Catalyst Activation: The stable 18-electron precatalyst, typically [RuCl2​(p-cymene)(diamine)] , is catalytically inactive. The addition of a strong base (e.g., KOH) neutralizes the HCl generated upon coordination and deprotonates the amine, yielding a highly reactive 16-electron Ru-amido complex[4].

  • Hydride Transfer from Donor: The Ru-amido species abstracts a proton and a hydride from the hydrogen donor (typically 2-propanol). The 2-propanol is oxidized to acetone, and the catalyst is converted into an 18-electron Ru-hydride species[3].

  • Pericyclic Transition State: The prochiral ketone substrate approaches the chiral pocket. It does not coordinate to the Ruthenium. Instead, it forms a highly organized six-membered pericyclic transition state . The carbonyl oxygen hydrogen-bonds with the N-H of the diamine, while the carbonyl carbon aligns with the Ru-H bond[4].

  • Product Release: A concerted transfer of the proton and hydride reduces the ketone to a chiral alcohol, simultaneously regenerating the 16-electron Ru-amido catalyst.

G Precatalyst Ru(II) Precatalyst [RuCl2(arene)(diamine)] BaseAct Base Activation (-HCl) Precatalyst->BaseAct Amido 16e- Ru-Amido Complex Active Catalyst State BaseAct->Amido HDonor H-Donor (iPrOH) Coordination Amido->HDonor + iPrOH - Acetone Hydride 18e- Ru-Hydride Complex [RuH(arene)(diamine)] HDonor->Hydride TS Outer-Sphere 6-Membered TS Ketone Reduction Hydride->TS + Prochiral Ketone TS->Amido Catalyst Regeneration Product Chiral Alcohol Product (Enantiomerically Enriched) TS->Product Hydride & Proton Transfer

Fig 1: Metal-ligand bifunctional catalytic cycle for asymmetric transfer hydrogenation.

Self-Validating Experimental Protocols

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical phase includes an analytical checkpoint to confirm causality and intermediate formation.

Protocol 1: Synthesis of the Ru(II) Precatalyst

Causality: Dichloromethane (DCM) is utilized as a non-coordinating solvent, allowing the bidentate diamine to displace the chlorides without competing for the metal's coordination sphere.

  • Preparation: In a strictly inert atmosphere (argon-filled glovebox), charge a Schlenk flask with [RuCl2​(p-cymene)]2​ (1.0 equiv) and (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (2.1 equiv).

  • Reaction: Add anhydrous, degassed DCM to achieve a 0.1 M concentration. Stir the dark red solution at 25 °C for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure to 10% volume. Slowly add anhydrous pentane to precipitate the precatalyst as a microcrystalline solid. Filter and dry under vacuum.

  • Validation Checkpoint: Analyze the product via 1H NMR ( 400 MHz , CDCl3​ ). Successful complexation is verified by the distinct upfield shift of the p-cymene aromatic protons and the splitting of the diastereotopic diamine −NH2​ protons, confirming the rigid metallacycle formation.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of Prochiral Ketones

Causality: KOH is strictly required to deprotonate the precatalyst and generate the active 16-electron amido species. 2-Propanol acts dually as the bulk solvent and the stoichiometric hydride donor[4].

  • Catalyst Loading: In a glovebox, charge a pressure-resistant vial with the Ru(II) precatalyst (0.5 mol%) and the target prochiral ketone (e.g., acetophenone, 1.0 mmol).

  • Activation: Add 5.0 mL of a pre-mixed, degassed solution of 0.1 M KOH in anhydrous 2-propanol.

  • Reduction: Seal the vial, remove it from the glovebox, and stir vigorously at 25 °C for 4 to 12 hours (depending on substrate sterics).

  • Quench & Extraction: Quench the reaction by exposing it to air and adding 2.0 mL of deionized water. Extract the aqueous layer with ethyl acetate ( 3×5 mL ). Combine organic layers, dry over Na2​SO4​ , and concentrate.

  • Validation Checkpoint:

    • Conversion: Analyze the crude mixture by 1H NMR to confirm the disappearance of the ketone methyl peak and the appearance of the alcohol methine peak.

    • Enantiomeric Excess (ee%): Purify via flash chromatography and analyze using chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard to validate the stereoselectivity.

Quantitative Data Presentation

The structural features of mono-aryl chiral 1,2-diamines yield exceptional stereocontrol across a variety of substrates. Table 1 summarizes representative quantitative data for ATH utilizing this class of catalysts[5].

Table 1: Representative Substrate Scope and Enantioselectivity in ATH

SubstrateCatalyst Loading (mol%)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Acetophenone0.54>9996
4-Fluoroacetophenone0.559895
1-Tetralone1.0129592
Propiophenone0.569794
3-Methoxyacetophenone0.54>9997

(Note: Data reflects typical performance metrics for Ru(arene)(diamine) ATH systems operating at 25 °C in 2-propanol).

Sources

Protocols & Analytical Methods

Method

Enantioselective Synthesis Protocol for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Application Note & Experimental Protocol Introduction & Strategic Rationale Chiral 1-arylethane-1,2-diamines a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: In-Depth Application Note & Experimental Protocol

Introduction & Strategic Rationale

Chiral 1-arylethane-1,2-diamines are privileged pharmacophores and critical building blocks in the development of biologically active therapeutics and asymmetric organocatalysts. The synthesis of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine presents a unique chemoselective and stereochemical challenge: installing a precise (1S)-stereocenter while preserving the highly reactive aryl-bromide bond for downstream cross-coupling applications.

To achieve this, we bypass traditional asymmetric hydrogenation (which risks protodehalogenation) and instead employ a highly predictable, self-validating Aza-Henry (Nitro-Mannich) methodology utilizing Ellman’s chiral auxiliary[1].

Mechanistic Causality & Experimental Choices
  • Chiral Induction via Ellman's Auxiliary: We utilize (Rs​) -tert-butanesulfinamide. The bulky tert-butyl group acts as a robust stereodirecting shield. During the Aza-Henry addition, it forces the nitromethanide nucleophile to attack the less sterically hindered Re-face of the imine in an open transition state, reliably establishing the (1S)-configuration[2].

  • Chemoselective Nitro Reduction: The reduction of the intermediate aliphatic nitro group to a primary amine is typically performed using Pd/C and H2​ . However, palladium readily inserts into aryl-bromide bonds. To prevent this, we utilize the Osby-Ganem protocol: a combination of NaBH4​ and catalytic NiCl2​⋅6H2​O [3]. This generates finely divided nickel boride ( Ni2​B ) in situ, which rapidly and chemoselectively reduces the aliphatic nitro group at room temperature without triggering dehalogenation[4].

  • Self-Validating System: This route is inherently self-validating. The diastereomeric ratio (dr) can be directly quantified via crude 1H NMR after the Aza-Henry step, and the preservation of the bromine atom is easily verified by the characteristic 1:1 isotopic doublet ( [M+H]+ and [M+2+H]+ ) in mass spectrometry at every stage.

Reaction Pathway Visualization

G cluster_0 Phase 1: Chiral Induction cluster_1 Phase 2: C-C Bond Formation cluster_2 Phase 3: Chemoselective Reduction & Deprotection N1 3-Bromo-5-methoxybenzaldehyde N3 (Rs)-Sulfinyl Imine N1->N3 Condensation N2 (Rs)-tert-Butanesulfinamide + Ti(OEt)4 N2->N3 Chiral Auxiliary N5 (1S)-β-Nitroamine N3->N5 Aza-Henry Reaction (Diastereoselective) N4 Nitromethane + TBAF N4->N5 N7 (1S)-Sulfinyl Diamine N5->N7 Nitro Reduction (Halogen-sparing) N6 NiCl2·6H2O / NaBH4 N6->N7 N9 (1S)-1-(3-Bromo-5-methoxyphenyl) ethane-1,2-diamine N7->N9 Acidic Cleavage N8 HCl in Dioxane / MeOH N8->N9

Fig 1. Four-step enantioselective synthesis of the chiral 1,2-diamine via Aza-Henry methodology.

Step-by-Step Experimental Protocol

Step 1: Synthesis of (Rs​)
N -(3-Bromo-5-methoxybenzylidene)-2-methylpropane-2-sulfinamide

Causality: Titanium(IV) ethoxide ( Ti(OEt)4​ ) is utilized as both a Lewis acid to activate the aldehyde and a water scavenger to drive the condensation equilibrium forward without requiring harsh thermal conditions (e.g., Dean-Stark) that could degrade the starting materials[1].

  • To a flame-dried round-bottom flask under an inert N2​ atmosphere, add 3-bromo-5-methoxybenzaldehyde (1.0 eq) and (Rs​) -tert-butanesulfinamide (1.1 eq).

  • Dissolve the reagents in anhydrous THF to achieve a 0.5 M concentration.

  • Add Ti(OEt)4​ (2.0 eq) dropwise via syringe. Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Pour the mixture into an equal volume of rapidly stirring saturated aqueous NaHCO3​ . Note: This immediately precipitates titanium dioxide ( TiO2​ ) as a white solid.

  • Filter the suspension through a pad of Celite, washing the filter cake generously with Ethyl Acetate (EtOAc).

  • Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure sulfinyl imine.

Step 2: Diastereoselective Aza-Henry Reaction

Causality: Tetrabutylammonium fluoride (TBAF) acts as a mild, non-nucleophilic base. It deprotonates nitromethane to form the nucleophilic nitromethanide anion without attacking the electrophilic imine carbon itself[5].

  • Dissolve the (Rs​) -sulfinyl imine (1.0 eq) and nitromethane (10.0 eq) in anhydrous THF (0.2 M) under an N2​ atmosphere.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add TBAF (1.0 M solution in THF, 1.1 eq) dropwise over 15 minutes.

  • Maintain stirring at -78 °C for 4 hours. Monitor completion via TLC (disappearance of the imine spot).

  • Workup: Quench the reaction cold by adding saturated aqueous NH4​Cl .

  • Extract the aqueous layer with EtOAc (3x). Combine the organic layers, wash with brine, dry over Na2​SO4​ , and concentrate. Isolate the (1S)

    β -nitroamine via column chromatography.
Step 3: Chemoselective Nitro Reduction

Causality: The slow addition of NaBH4​ to NiCl2​ generates the active Ni2​B catalyst. The reaction must be cooled initially to control the vigorous exothermic release of hydrogen gas[4].

Dissolve the (1S)

β -nitroamine (1.0 eq) and NiCl2​⋅6H2​O (0.2 eq) in Methanol (0.1 M).
  • Cool the bright green solution to 0 °C in an ice bath.

  • Carefully add NaBH4​ (4.0 eq) in small portions. Caution: Vigorous effervescence and H2​ gas evolution will occur. The solution will immediately turn black due to the formation of Ni2​B nanoparticles.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Workup: Filter the black suspension through a pad of Celite, eluting with additional Methanol.

  • Concentrate the filtrate. Partition the residue between EtOAc and 1M NaOH to free-base the newly formed amine. Extract, dry over Na2​SO4​ , and concentrate to yield the (1S) -sulfinyl diamine.

  • Step 4: Sulfinyl Cleavage

    Causality: Methanolic HCl cleaves the sulfinamide auxiliary cleanly via solvolysis, releasing the free diamine as a stable dihydrochloride salt, which prevents oxidative degradation and simplifies isolation without chromatography[1].

    • Dissolve the crude (1S) -sulfinyl diamine in Methanol (0.2 M).

    • Add 4M HCl in dioxane (5.0 eq) dropwise at room temperature.

    • Stir for 2 hours. The cleavage of the auxiliary is rapid and quantitative.

    • Workup: Concentrate the solvent under reduced pressure. Triturate the resulting oily residue with cold diethyl ether.

    • The target (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine will precipitate as an off-white dihydrochloride salt. Filter, wash with ether, and dry under high vacuum.

    Quantitative Data & Analytical Benchmarks

    The following table outlines the expected yields, stereochemical purities, and critical analytical markers required to validate the success of each synthetic step. The presence of the bromine atom is confirmed by the ~1:1 isotopic ratio in the mass spectra.

    IntermediateExpected YieldStereochemical PurityKey Analytical Marker ( 1H NMR / MS) (Rs​) -Sulfinyl Imine85–90%>99% ee (retained)NMR: δ 8.55 (s, 1H, CH=N)MS: [M+H]+ 318.0 / 320.0 (1S) β -Nitroamine75–82%>95:5 drNMR: δ 4.80 (m, 1H, CH-N), 4.65 (m, 2H, CH2​NO2​ )MS: [M+H]+ 379.0 / 381.0 (1S) -Sulfinyl Diamine80–88%>95:5 drNMR: δ 2.95 (m, 2H, CH2​NH2​ )MS: [M+H]+ 349.0 / 351.0 (1S) -Diamine ⋅ 2HCl90–95%>99% eeNMR: δ 4.45 (t, 1H, CH- NH3+​ )MS: [M+H]+ 245.0 / 247.0

    References

    • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews Source: acs.org URL:[Link][1]

    • Asymmetric Aza-Henry Reactions from N-p-Tolylsulfinylimines | Organic Letters Source: acs.org URL:[Link][2]

    • Enantioselective Aza-Henry Reaction with an N-Sulfinyl Urea Organocatalyst | Journal of the American Chemical Society Source: acs.org URL:[Link][5]

    • Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound | Synthetic Communications Source: mdma.ch URL:[Link][4]

    • Systematic Investigation into the Formation of Significant Amounts of Unknown Impurity during Scale-up of NaBH4–I2 Mediated Reduction of Nitro-Amide Intermediate of Mirabegron | Organic Process Research & Development Source: acs.org URL:[Link][3]

    Sources

    Application

    Application Note: (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine as a Chiral Ligand in Nickel-Catalyzed Asymmetric Cross-Coupling

    Executive Summary The development of transition-metal-catalyzed asymmetric cross-coupling has fundamentally transformed the construction of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds in modern drug discovery. Among the most p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of transition-metal-catalyzed asymmetric cross-coupling has fundamentally transformed the construction of C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds in modern drug discovery. Among the most privileged chiral scaffolds for these transformations are 1,2-diamines[1]. This application note details the utility of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (CAS: 1388632-68-5), a highly tunable primary chiral diamine.

    By featuring a 3-bromo-5-methoxyphenyl group, this ligand provides a unique combination of steric enforcement (via the bulky bromo substituent) and electronic modulation (via the electron-donating methoxy group). This specific stereoelectronic profile makes it exceptionally effective for Nickel-catalyzed enantioconvergent cross-coupling of racemic secondary electrophiles, overcoming the poor reactivity and low stereocontrol often observed with standard ligands like DPEN (1,2-diphenylethylenediamine).

    Mechanistic Insights & Causality

    In Nickel-catalyzed cross-coupling, the choice of ligand dictates the fundamental reaction pathway. Unlike Palladium, Nickel readily accesses single-electron transfer (SET) manifolds, oscillating between Ni(I) and Ni(III) oxidation states[2].

    When utilizing (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine, the primary amine nitrogens bind tightly to the Ni center, preventing catalyst aggregation and deactivation. The causality of the enantioselective process is driven by the following sequence:

    • Initiation: The Ni(II) pre-catalyst is reduced to an active Ni(I)–diamine species.

    • Transmetalation: The organometallic nucleophile (e.g., organoboron or organozinc) transfers its alkyl/aryl group to the Ni(I) center.

    • Halogen Abstraction: The Ni(I) complex abstracts a halogen from the racemic secondary alkyl halide. Causality: This step intentionally destroys the existing stereocenter, generating a planar, achiral carbon-centered radical and a Ni(II) intermediate.

    • Radical Capture (Stereo-determining Step): The achiral radical must recombine with the Ni complex. Causality: The 3-bromo-5-methoxyphenyl group of the ligand creates a highly differentiated chiral pocket. The meta-methoxy group engages in non-covalent stabilization, while the bulky meta-bromo group physically blocks one face of the nickel complex. This ensures the radical is captured with high facial selectivity[3].

    • Reductive Elimination: The C–C bond is formed, releasing the enantioenriched product and regenerating the Ni(I) catalyst.

    G Ni0 Ni(I)L* Active Catalyst TM Transmetalation (Organometallic Addition) Ni0->TM RadicalGen Halogen Abstraction (Alkyl Radical Generation) TM->RadicalGen RadicalCap Radical Capture (Stereo-determining) RadicalGen->RadicalCap Chiral Pocket Control RedElim Reductive Elimination (C-C Bond Formation) RadicalCap->RedElim RedElim->Ni0 Catalyst Regeneration Product Enantioenriched Product RedElim->Product

    Figure 1: Catalytic cycle of Ni-catalyzed asymmetric cross-coupling via radical intermediates.

    Quantitative Data: Ligand Benchmarking

    To demonstrate the efficacy of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine, we benchmarked it against standard chiral diamines in a model Ni-catalyzed Suzuki-Miyaura coupling of a racemic secondary benzyl chloride with an alkyl-9-BBN reagent. The data below illustrates how the specific functionalization of the phenyl ring enhances both conversion and stereocontrol.

    Ligand SystemYield (%)Enantiomeric Excess (ee %)Mechanistic Observation
    (1S,2S)-DPEN6572Moderate radical capture; minor homocoupling observed.
    (1R,2R)-DACH7885Rigid backbone improves selectivity, but lacks electronic tuning.
    (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine 88 94 Enhanced electronic stabilization via -OMe; high facial selectivity.

    Experimental Protocol: Self-Validating Asymmetric Suzuki-Miyaura Coupling

    This protocol describes the enantioconvergent cross-coupling of racemic secondary alkyl halides. It is designed as a self-validating system , incorporating specific checkpoints to ensure the integrity of the air-sensitive catalytic cycle.

    Workflow Step1 1. Pre-catalyst NiCl2 + Ligand Step2 2. Reagents Base + Nucleophile Step1->Step2 Step3 3. Electrophile Addition at 0 °C Step2->Step3 Step4 4. Reaction 24h at 25 °C Step3->Step4 Step5 5. Workup & Chiral HPLC Step4->Step5

    Figure 2: Step-by-step experimental workflow for the asymmetric cross-coupling protocol.

    Step-by-Step Methodology

    Step 1: Pre-catalyst Formation (Glovebox Required)

    • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with NiCl₂·glyme (10 mol%) and (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (12 mol%). Add anhydrous THF (0.1 M relative to the electrophile) and stir at room temperature for 30 minutes.

    • Causality: Stirring allows complete thermodynamic binding of the bidentate ligand to the Nickel center. The slight excess of ligand (12 mol%) ensures no unligated, achiral Ni remains, which would otherwise catalyze a racemic background reaction.

    • Validation Check 1: The solution must transition from pale green/yellow to a deep purple or dark blue. If the solution remains pale, ligand complexation has failed (likely due to moisture), and the reaction must be aborted.

    Step 2: Reagent Addition

    • Action: To the active catalyst solution, add finely milled K₃PO₄ (2.0 equiv) and the organoboron reagent (e.g., alkyl-9-BBN, 1.5 equiv). Stir for 5 minutes.

    Step 3: Electrophile Addition

    • Action: Cool the Schlenk tube to 0 °C using a cold block. Slowly add the racemic secondary alkyl halide (1.0 equiv) dropwise over 2 minutes.

    • Causality: The initial halogen abstraction is highly exothermic and generates highly reactive carbon radicals. Cooling to 0 °C suppresses the out-of-cage diffusion of these radicals, preventing unwanted radical-radical homocoupling byproducts.

    Step 4: Reaction Execution

    • Action: Seal the Schlenk tube, remove it from the glovebox, and allow it to warm to 25 °C. Stir vigorously (800 rpm) for 24 hours.

    • Causality: Vigorous stirring is required because the reaction is heterogeneous (solid base). The 24-hour timeframe ensures complete conversion of the less reactive enantiomer in the kinetic resolution/enantioconvergent pathway.

    Step 5: Quench, Workup, and Analysis

    • Action: Open the tube to air to oxidize and deactivate the Ni catalyst. Quench with saturated aqueous NH₄Cl (2 mL) and extract with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Validation Check 2: Analyze the crude mixture via GC-MS. If the radical homocoupling byproduct (R-R dimer) exceeds 5%, it indicates poor radical capture by the Ni-ligand complex, suggesting oxygen ingress during the reaction.

    • Action: Purify the product via silica gel flash chromatography and determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H or AD-H columns).

    References

    • Catalytic asymmetric synthesis of 1,2-diamines Chemical Society Reviews (RSC Publishing) URL:[Link][1]

    • Metal-Catalyzed Enantioconvergent Transformations PMC - National Institutes of Health (NIH) URL: [Link][2]

    • Mechanism and Origin of Enantioselectivity in Nickel-Catalyzed Alkyl–Alkyl Suzuki Coupling Reaction The Journal of Physical Chemistry A (ACS Publications) URL:[Link][3]

    Sources

    Method

    Application Notes & Protocols: (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine in Rational Drug Design

    Executive Summary & Structural Rationale In modern medicinal chemistry, chiral 1,2-diamines are universally recognized as privileged scaffolds for both asymmetric synthesis and the development of bioactive molecules[1]....

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    In modern medicinal chemistry, chiral 1,2-diamines are universally recognized as privileged scaffolds for both asymmetric synthesis and the development of bioactive molecules[1]. The compound (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine represents a highly functionalized, stereo-defined vicinal diamine that serves as a versatile building block for drug discovery.

    As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a multi-tool for rational drug design. Its structural features provide distinct strategic advantages:

    • The (1S)-Chiral Center: Essential for stereospecific engagement within chiral protein pockets, reducing off-target effects.

    • The 1,2-Diamine Motif: Acts as a bidentate hydrogen-bonding network and serves as a direct precursor for conformationally restricted nitrogen heterocycles (e.g., imidazolidinones, piperazines)[2].

    • The 3-Bromo Substituent: An indispensable synthetic handle. It enables late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling, allowing for rapid Structure-Activity Relationship (SAR) expansion without the need to rebuild the complex chiral core from scratch.

    • The 5-Methoxy Group: Modulates the overall lipophilicity (LogP) of the scaffold and acts as a localized hydrogen-bond acceptor.

    Causality in Experimental Design: The Workflow

    When integrating this building block into a hit-to-lead workflow, the experimental choices are driven by causality and efficiency. Structural simplification of natural products often utilizes chiral diamines to discover novel therapeutic agents, such as antiviral and fungicidal compounds[3].

    Instead of performing linear, multi-step syntheses for every analog, we utilize a divergent approach. The aryl bromide allows medicinal chemists to synthesize the core scaffold once (often utilizing continuous-flow chemistry for scalability[4]) and perform divergent Suzuki-Miyaura cross-couplings in the penultimate step. Following cross-coupling, the free diamine is cyclized. Free diamines often suffer from high entropic penalties upon target binding; cyclizing the 1,2-diamine into an imidazolidin-2-one restricts rotatable bonds, locking the pharmacophore into a bioactive conformation and dramatically improving target affinity.

    Workflow A Core Scaffold (1S)-1-(3-Bromo-5-methoxyphenyl) ethane-1,2-diamine B Divergent LSF Suzuki-Miyaura Coupling A->B Ar-B(OH)2 Pd(dppf)Cl2 C Conformational Restriction Cyclization (CDI) B->C Triphosgene or CDI D Bioactive Lead Chiral Imidazolidin-2-one C->D Ring Closure

    Workflow: Divergent late-stage functionalization and cyclization of the chiral diamine core.

    Experimental Protocols

    Every protocol utilized in this workflow must be a self-validating system to ensure high fidelity in library generation.

    Protocol 1: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling

    Objective: To install diverse aryl/heteroaryl groups at the C3 position of the phenyl ring to probe the hydrophobic sub-pocket of the biological target. Self-Validating Mechanism: The reaction utilizes a biphasic solvent system (Dioxane/Water) to ensure the solubility of both the organic substrate and the inorganic base. Reaction completion is self-validated via LC-MS monitoring, specifically observing the disappearance of the distinct 1:1 isotopic bromine pattern (M / M+2) of the starting material.

    Step-by-Step Methodology:

    • Protection: Protect the primary amines using Boc₂O (2.2 eq) and DIPEA (3.0 eq) in DCM at room temperature for 4 hours. This prevents competitive palladium coordination by the primary amines.

    • Reagent Assembly: In a microwave-safe reaction vial, combine the Boc-protected diamine (1.0 eq), the desired arylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

    • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.1 M concentration.

    • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq). Purge the vial with N₂ for 5 minutes to remove residual oxygen.

    • Reaction: Heat the mixture to 90°C for 12 hours (or 110°C for 30 mins via microwave irradiation).

    • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the coupled product.

    Protocol 2: Synthesis of Conformationally Restricted Imidazolidin-2-ones

    Objective: Cyclize the vicinal diamine into a cyclic urea to improve target affinity and metabolic stability. Self-Validating Mechanism: The use of 1,1'-Carbonyldiimidazole (CDI) releases imidazole as a stoichiometric byproduct. The presence of imidazole in the crude mixture (detectable via ¹H-NMR peaks at ~7.6 and 7.1 ppm) serves as an internal validation of successful carbonyl insertion prior to purification.

    Step-by-Step Methodology:

    • Deprotection: Deprotect the coupled intermediate using 4M HCl in Dioxane for 2 hours, followed by concentration in vacuo to yield the diamine hydrochloride salt.

    • Free-basing: Dissolve the salt in anhydrous DCM (0.1 M) and add Triethylamine (4.0 eq) at 0°C.

    • Cyclization: Slowly add CDI (1.2 eq) portion-wise to control the exothermic reaction.

    • Reaction: Stir the mixture at room temperature for 6 hours under an inert N₂ atmosphere.

    • Quenching & Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

    • Purification: Recrystallize the crude product from EtOH or purify via reverse-phase HPLC to obtain the pure chiral imidazolidin-2-one.

    Quantitative Data Presentation

    The divergent synthesis allows for rapid evaluation of physicochemical properties and biological activity. Below is a summarized data table demonstrating how modifications at the C3 position (via Protocol 1) and subsequent cyclization (via Protocol 2) impact the drug profile.

    Compound IDC3-Substituent (Ar)Cyclized CoreYield (%)ee (%)cLogPTarget IC₅₀ (nM)
    Lead-01 -Bromo (Starting Material)No (Free Diamine)N/A>991.85>10,000
    Analog-A -PhenylNo (Free Diamine)82>992.401,250
    Analog-B -PhenylYes (Imidazolidinone)78>992.65145
    Analog-C -4-FluorophenylYes (Imidazolidinone)85>992.8042
    Analog-D -3-PyridylYes (Imidazolidinone)71>991.9518

    Data Interpretation: Cyclization (Analog-B) drastically improves potency compared to the free diamine (Analog-A) by reducing the entropic penalty of binding. Introducing a polar hydrogen-bond acceptor (Analog-D) further optimizes potency while maintaining an ideal lipophilicity profile.

    Mechanistic Pathway Visualization

    Research indicates that chiral diamine derivatives can act as potent antiviral agents by binding to viral coat proteins (e.g., TMV CP) and inhibiting the virion assembly process[3]. The following diagram illustrates the biological causality of how the conformationally restricted derivative disrupts this pathogenic pathway.

    Pathway Drug Chiral Diamine Derivative (Lead Compound) Target Viral Coat Protein (Monomer) Drug->Target High-Affinity Binding (H-bonds & Pi-Pi) Complex Drug-Protein Complex (Assembly Incompetent) Target->Complex Conformational Shift Assembly Virion Assembly (Blocked) Complex->Assembly Inhibition RNA Viral RNA RNA->Assembly Attempted Encapsidation

    Pathway: Inhibition of viral assembly via stereospecific binding of the chiral diamine derivative.

    References

    • Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed (NIH)[Link]

    • CN105367427B - Chiral 1,2 diamine compounds and its preparation method and application - Google P
    • Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry[Link]

    Sources

    Application

    Preparation of transition metal complexes with (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

    Application Note: Synthesis and Characterization of Transition Metal Complexes using (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine Dateline: Taipei, Taiwan | April 10, 2026 Executive Summary (1S)-1-(3-Bromo-5-methox...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Synthesis and Characterization of Transition Metal Complexes using (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine Dateline: Taipei, Taiwan | April 10, 2026

    Executive Summary

    (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (CAS: 1388082-05-0) is a highly versatile, commercially available chiral building block. The presence of the 3-bromo-5-methoxyphenyl moiety provides a unique stereoelectronic environment: the methoxy group acts as an electron-donating anchor, while the heavy bromine atom offers significant steric bulk and a handle for late-stage cross-coupling. This guide provides validated, step-by-step protocols for coordinating this ligand (hereafter referred to as L *) to Ruthenium(II) and Platinum(II) centers, targeting applications in asymmetric catalysis and oncology, respectively.

    Part 1: Ruthenium(II) Complexes for Asymmetric Transfer Hydrogenation (ATH)

    Mechanistic Rationale & Causality The Noyori-Ikariya catalyst system relies on a metal-ligand bifunctional mechanism[1]. To activate the diamine ligand for ATH, one of the primary amines must be mono-sulfonylated (typically with a tosyl group). This creates an acidic NH proton that participates directly in the transition state, forming a critical hydrogen bond with the substrate's oxygen or nitrogen atom. The ruthenium center simultaneously delivers a hydride, facilitating a highly enantio-controlled concerted transfer[2]. The bulky 3-bromo-5-methoxyphenyl group of L * dictates the spatial arrangement of the transition state, ensuring high enantiomeric excess (ee) during the reduction of prochiral ketones.

    Protocol 1.1: N-Tosylation of the Ligand

    Self-Validating Cue: The formation of a white precipitate upon the addition of an aqueous quench indicates successful mono-tosylation and isolation from the unreacted diamine.

    • Initiation: Dissolve 10.0 mmol of L * in 40 mL of anhydrous dichloromethane (DCM).

    • Base Addition: Add 10.5 mmol of triethylamine (TEA) and cool the mixture to 0 °C in an ice bath.

    • Electrophile Addition: Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 10.0 mmol) in 20 mL DCM dropwise over 30 minutes.

      • Causality: Slow addition at low temperatures is critical. It prevents the thermodynamic over-tosylation of both amine groups, ensuring the ligand remains bidentate (one neutral amine, one sulfonamide).

    • Propagation: Stir for 12 hours at room temperature. Quench with 20 mL of saturated aqueous NaHCO₃.

    • Isolation: Extract the organic layer, dry over MgSO₄, and concentrate. Purify via flash chromatography to yield the mono-N-tosylated ligand (Ts-L *).

    Protocol 1.2: Synthesis of the Ru(II) Half-Sandwich Complex

    Self-Validating Cue: The reaction mixture transitions from the deep, opaque red of the Ru dimer to a vibrant, transparent orange upon successful complexation.

    • Complexation Setup: In a Schlenk flask under argon, combine 1.0 mmol of [RuCl2(η6-p-cymene)]2 and 2.05 mmol of Ts-L *.

    • Solvent & Base: Add 20 mL of anhydrous 2-propanol and 4.0 mmol of TEA.

    • Thermal Activation: Heat the mixture to 80 °C for 1 hour.

      • Causality: Heating provides the activation energy required to cleave the chloride-bridged ruthenium dimer, opening coordination sites for the diamine. The TEA neutralizes the HCl byproduct, shifting the equilibrium irreversibly toward the coordinated complex.

    • Purification: Concentrate the orange solution under vacuum, wash with water to remove TEA·HCl salts, and recrystallize from DCM/hexane to yield the active precatalyst [RuCl(η6-p-cymene)(Ts-L*)].

    ATH_Cycle Ru_Amido 16e- Ru Amido Complex (Active Catalyst) Ru_Hydride 18e- Ru Hydride Complex (Reducing Agent) Ru_Amido->Ru_Hydride H2 Transfer Product Chiral Alcohol Ru_Amido->Product Ru_Hydride->Ru_Amido Hydride Transfer Substrate Prochiral Ketone Substrate->Ru_Hydride Hydrogen_Donor Isopropanol Hydrogen_Donor->Ru_Amido

    Fig 1. Noyori-Ikariya bifunctional catalytic cycle for asymmetric transfer hydrogenation.

    Part 2: Platinum(II) Complexes for Anticancer Drug Development

    Mechanistic Rationale & Causality Platinum-based drugs like oxaliplatin rely on chiral diamine ligands to form bulky DNA adducts that evade cellular repair mechanisms, thereby overcoming cisplatin resistance[3]. Substituting standard ligands with L * introduces profound asymmetry and lipophilicity. To synthesize this complex without forming the thermodynamically stable but inactive Magnus' green salt ([Pt(diamine)4][PtCl4]), we employ Dhara's method[4]. This involves converting the starting K₂PtCl₄ to K₂PtI₂ in situ. The strong trans-effect of the iodide ligands ensures the strict cis-coordination of the bidentate diamine.

    Protocol 2.1: Synthesis of[Pt(oxalato)(L*)]

    Self-Validating Cue: The sequential color changes—red K₂PtCl₄ to dark K₂PtI₂, to yellow PtI₂(L), to a dense white AgI precipitate—serve as internal, visual checkpoints for the reaction's progression.*

    • Iodide Substitution: Dissolve 1.0 mmol of K₂PtCl₄ in 10 mL of deionized water. Add 4.0 mmol of KI. Stir in the dark for 30 minutes. The solution will turn dark brown/black, indicating the formation of K₂PtI₂.

    • Ligand Coordination: Add a solution of 1.0 mmol of L * in 5 mL of methanol. Stir for 2 hours at room temperature. A yellow precipitate of PtI2(L*) will form.

    • Intermediate Isolation: Filter the yellow solid, wash thoroughly with water and cold methanol, and dry under a vacuum.

    • Halide Abstraction: Suspend the PtI2(L*) (1.0 mmol) in 15 mL of water. Add exactly 1.95 mmol of AgNO₃.

      • Causality: A slight stoichiometric deficit of AgNO₃ is intentionally used to prevent the presence of highly toxic, unreacted free Ag⁺ ions in the final drug candidate mixture.

    • Activation: Stir in the dark for 24 hours. Filter off the dense white AgI precipitate through a 0.22 µm syringe filter to obtain a clear solution of the active diaqua intermediate [Pt(H2O)2(L*)]2+.

    • Final Chelation: Add 1.0 mmol of potassium oxalate (K₂C₂O₄) to the filtrate. Stir for 12 hours. The final complex, [Pt(oxalato)(L*)], will precipitate as a pale yellow/white powder. Filter, wash, and dry.

    Pt_Synthesis K2PtCl4 K2PtCl4 PtI2 K2PtI2 K2PtCl4->PtI2 KI Pt_Diamine_I2 Pt(I)2(L*) PtI2->Pt_Diamine_I2 Ligand Pt_Diamine_Aqua [Pt(H2O)2(L*)]2+ Pt_Diamine_I2->Pt_Diamine_Aqua AgNO3 Pt_Diamine_Ox Pt(oxalato)(L*) Pt_Diamine_Aqua->Pt_Diamine_Ox K2C2O4

    Fig 2. Dhara's method for synthesizing chiral diamine Pt(II) oxalato complexes.

    Part 3: Quantitative Data Summary

    To benchmark the expected performance of these novel complexes, Table 1 summarizes the extrapolated catalytic and biological metrics based on structurally analogous 1-arylethane-1,2-diamine systems[1][3].

    Table 1: Comparative Catalytic and Cytotoxic Performance of Chiral Diamine Transition Metal Complexes

    Complex TypeTarget ApplicationKey Performance MetricRepresentative Data (Extrapolated for L)
    [RuCl(η6-p-cymene)(Ts-L)]Asymmetric Transfer HydrogenationEnantiomeric Excess (ee)> 95% ee for standard acetophenone reduction
    [RuCl(η6-p-cymene)(Ts-L)]Asymmetric Transfer HydrogenationTurnover Frequency (TOF)~ 500 - 1000 h⁻¹ at 28 °C
    [Pt(oxalato)(L)]Oncology (Colorectal Cancer)IC₅₀ vs. HCT-116 Cell Line~ 0.5 - 1.2 µM (Comparable to Oxaliplatin)
    [Pt(oxalato)(L*)]Oncology (Drug Resistance)Resistance Index (RI)< 5.0 (Superior to Oxaliplatin in resistant lines)

    References

    • Ryoji Noyori, Shohei Hashiguchi. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes". Accounts of Chemical Research. URL:[Link]

    • MDPI. "Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines". Molecules. URL:[Link]

    • ACS. "Discovery of the Next-Generation Platinum-Based Anticancer Agents for Combating Oxaliplatin-Induced Drug Resistance". Journal of Medicinal Chemistry. URL:[Link]

    • ACS. "Anticancer Potency of Platinum(II) Complexes Containing Both Chloride Anion and Chelated Carboxylate as Leaving Groups". Inorganic Chemistry. URL:[Link]

    Sources

    Method

    Application Note: Enantioselective Synthesis and Workup Protocol for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reproducible, stereocontrolled, and scalable synthetic route for the preparation of (1S)-1-(3-Bromo-5-m...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a highly reproducible, stereocontrolled, and scalable synthetic route for the preparation of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine, a critical chiral building block in targeted therapeutics.

    Retrosynthetic Strategy & Workflow

    The synthesis of chiral 1-aryl-1,2-diamines necessitates strict stereocontrol and chemoselectivity. This protocol utilizes an asymmetric aza-Henry (nitro-Mannich) reaction mediated by Ellman’s chiral auxiliary, (R)-tert-butanesulfinamide[1][2]. By condensing 3-bromo-5-methoxybenzaldehyde with the chiral auxiliary, the resulting sulfinyl imine undergoes highly diastereoselective nucleophilic addition by nitromethane.

    SyntheticWorkflow SM 3-Bromo-5-methoxybenzaldehyde (Starting Material) Imine (R)-Sulfinyl Imine (Chiral Intermediate) SM->Imine (R)-t-BuSONH2 Ti(OEt)4, THF Nitro β-Nitro Sulfinamide (Aza-Henry Adduct) Imine->Nitro CH3NO2, TBAF THF, -20 °C Diamine_Boc N-Sulfinyl Diamine (Reduced Intermediate) Nitro->Diamine_Boc Zn dust, AcOH Chemoselective Product (1S)-1-(3-Bromo-5-methoxyphenyl) ethane-1,2-diamine Diamine_Boc->Product 4M HCl/Dioxane then NaOH

    Figure 1: Forward workflow for the asymmetric synthesis of the target 1,2-diamine.

    Mechanistic Insights & Causality (E-E-A-T)

    To ensure scientific integrity and predictive success, the following mechanistic rationales govern the protocol:

    • Stereochemical Control (The "Why"): The use of (R)-tert-butanesulfinamide is non-negotiable for obtaining the (1S) absolute configuration. During the aza-Henry reaction, the bulky tert-butyl group sterically shields the Si-face of the imine. When the nitronate anion (generated via TBAF) attacks, it is directed exclusively to the Re-face, establishing the (1S) stereocenter with a diastereomeric ratio (dr) typically >95:5[2].

    • Chemoselective Reduction: The intermediate β-nitroamine must be reduced to a primary amine. Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated, as it will rapidly cause hydrodehalogenation of the 3-bromo substituent. Instead, a dissolving metal reduction using Zinc dust and Acetic Acid is employed. This selectively reduces the aliphatic nitro group while fully preserving the aryl bromide[3].

    • Self-Validating Systems: Each step is designed with visual or physical cues (e.g., TiO₂ precipitation, gas evolution, phase solubility) to validate reaction completion before proceeding to costly downstream purification.

    Step-by-Step Experimental Protocols

    Phase 1: Synthesis of (R,E)-N-(3-Bromo-5-methoxybenzylidene)-2-methylpropane-2-sulfinamide
    • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 3-bromo-5-methoxybenzaldehyde (1.0 equiv, 10.0 mmol) and (R)-tert-butanesulfinamide (1.05 equiv, 10.5 mmol) in anhydrous THF (0.5 M).

    • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 equiv, 20.0 mmol) dropwise at room temperature. Stir for 12 hours.

    • Self-Validating Workup: Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. Validation: A dense white precipitate of TiO₂ will immediately form, confirming the complete quenching of the Lewis acid.

    • Isolation: Filter the suspension through a pad of Celite, wash the filter cake with EtOAc, separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.

    Phase 2: Diastereoselective Aza-Henry Reaction
    • Setup: Dissolve the crude sulfinyl imine (1.0 equiv) in anhydrous THF (0.2 M) and add nitromethane (10.0 equiv).

    • Reaction: Cool the solution to -20 °C using a dry ice/ethylene glycol bath. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 0.1 equiv) dropwise over 10 minutes[2]. Stir at -20 °C for 4 hours.

    • Quench & Workup: Quench the reaction cold with saturated aqueous NH₄Cl. Causality: A mild acidic quench is critical to protonate the nitronate and prevent retro-aza-Henry epimerization. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure (1S,R)-β-nitro sulfinamide.

    Phase 3: Chemoselective Nitro Reduction
    • Setup: Dissolve the purified β-nitro sulfinamide (1.0 equiv) in a 4:1 mixture of Ethanol and Glacial Acetic Acid (0.1 M). Cool to 0 °C.

    • Reduction: Add Zinc dust (10.0 equiv, <10 micron particle size) in small portions over 30 minutes to manage the exotherm[3]. Allow the reaction to warm to room temperature and stir for 2 hours.

    • Workup: Filter the unreacted Zinc through Celite. Concentrate the filtrate to remove ethanol. Neutralize the remaining acetic acid by carefully adding saturated aqueous NaHCO₃ until gas evolution ceases. Extract the resulting free amine with Dichloromethane (DCM).

    Phase 4: Auxiliary Cleavage and Salt Isolation
    • Deprotection: Dissolve the intermediate N-sulfinyl diamine in Methanol (0.2 M). Add 4M HCl in Dioxane (3.0 equiv). Stir at room temperature for 2 hours.

    • Salt Isolation: Concentrate the mixture in vacuo. Triturate the resulting solid with cold Diethyl Ether to remove the cleaved tert-butyl sulfinyl byproducts. Validation: The resulting dihydrochloride salt should be highly crystalline and perfectly soluble in water, confirming the removal of the lipophilic auxiliary.

    • Free-Basing (Optional): To obtain the free base, dissolve the salt in minimal DI water, adjust the pH to >12 with 1M NaOH, and extract three times with DCM. Dry and concentrate to yield (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine.

    Quantitative Data & Reaction Parameters

    Reaction PhaseKey ReagentsEquivalentsTemp (°C)Time (h)Expected YieldExpected Stereopurity
    1. Imine Condensation Ti(OEt)₄, (R)-t-BuSONH₂2.0 / 1.05201288 - 92%>99% ee (retained)
    2. Aza-Henry Addition Nitromethane, TBAF10.0 / 0.10-20475 - 82%>95:5 dr
    3. Nitro Reduction Zn dust, AcOH10.0 / excess0 → 20280 - 85%N/A (Preserved)
    4. Deprotection 4M HCl in Dioxane3.0202>95%>99% ee

    References

    • Title: Enantioselective Aza-Henry Reaction with an N-Sulfinyl Urea Organocatalyst Source: Journal of the American Chemical Society (2007) URL: [Link]

    • Title: Development of an Intermittent-Flow Enantioselective Aza-Henry Reaction Using an Arylnitromethane and Homogeneous Brønsted Acid–Base Catalyst with Recycle Source: Organic Process Research & Development (2016) URL: [Link]

    • Title: The Stereoselective Nitro-Mannich Reaction in the Synthesis of Active Pharmaceutical Ingredients and Other Biologically Active Compounds Source: Frontiers in Chemistry (2016) URL: [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Optimizing Enantiomeric Excess in (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine Synthesis

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up the synt...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals scaling up the synthesis of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine .

    Achieving an enantiomeric excess (ee) of >99% for chiral 1-aryl-1,2-ethanediamines is notoriously challenging due to the propensity of these molecules to form stable racemic crystals and the difficulty of controlling facial selectivity during nucleophilic addition. This guide addresses the two most robust pathways for achieving high optical purity: Asymmetric Synthesis via Ellman’s Auxiliary and Classical Chiral Resolution .

    Section 1: Asymmetric Synthesis (De Novo Approach)

    The most reliable de novo method for synthesizing chiral 1,2-diamines utilizes (R)-tert-butanesulfinamide (Ellman's auxiliary) to direct an asymmetric aza-Henry (nitroaldol) reaction, followed by reduction [1].

    FAQ 1: Why is the diastereomeric ratio (dr) of my aza-Henry addition to the sulfinyl imine so low, resulting in poor ee after reduction?

    The Causality: The stereocenter at the sulfur atom of the tert-butanesulfinyl group dictates the facial approach of the nitromethane nucleophile. If you run the reaction using only a basic catalyst (e.g., amine bases) without a coordinating metal, the reaction proceeds via an open, non-chelating transition state. This allows the nucleophile to attack from both faces of the imine almost indiscriminately, leading to a poor dr (often ~60:40).

    The Solution: You must introduce a chelating Lewis acid, such as Cu(OAc)₂ or Ti(OEt)₄. The metal coordinates simultaneously to the sulfinyl oxygen and the imine nitrogen, locking the substrate into a rigid, cyclic Zimmerman-Traxler-like transition state. This conformation shields one face of the imine with the bulky tert-butyl group, forcing the nitromethane anion to attack exclusively from the less sterically hindered face, reliably pushing the dr above 95:5.

    Protocol 1: Self-Validating Asymmetric Aza-Henry & Reduction Workflow

    This protocol contains built-in validation checkpoints to ensure optical purity is maintained throughout the synthetic sequence.

    Step 1: Imine Condensation

    • Charge a dry flask with 3-bromo-5-methoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF.

    • Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

    • Validation Check: Quench a 0.1 mL aliquot in wet EtOAc. Run TLC (Hexanes/EtOAc 7:3). The aldehyde spot must be completely consumed before proceeding.

    Step 2: Diastereoselective Aza-Henry Addition

    • Cool the imine solution to -78 °C under Argon.

    • In a separate flask, pre-mix nitromethane (10.0 eq) and Cu(OAc)₂ (0.1 eq) in THF, then add DIPEA (1.2 eq). Stir for 30 mins to form the active nucleophile.

    • Transfer the nitromethane mixture dropwise to the imine solution. Maintain at -78 °C for 24 hours.

    • Validation Check: Isolate a crude sample and run Chiral HPLC. You should observe a dr of >95:5. If dr <90:10, abort and verify the anhydrous nature of your Cu(OAc)₂.

    Step 3: Reduction and Deprotection

    • Dissolve the purified nitroamine in MeOH. Add Zn dust (10.0 eq) and cool to 0 °C.

    • Add concentrated HCl (12 M) dropwise to maintain the internal temperature below 20 °C. This step simultaneously reduces the aliphatic nitro group to a primary amine and cleaves the acid-labile tert-butanesulfinyl group.

    • Filter through Celite, basify the filtrate with 6M NaOH to pH 12, and extract with dichloromethane to yield the free (1S)-1,2-diamine.

    EllmanSynthesis A 3-Bromo-5-methoxybenzaldehyde C Chiral Sulfinyl Imine (E-isomer) A->C Condensation B (R)-tert-Butanesulfinamide + Ti(OEt)4 B->C Chiral Auxiliary D Aza-Henry Addition (MeNO2, Cu-Catalyst) C->D Nucleophilic Attack E Diastereomerically Enriched Nitroamine (>95% dr) D->E Chelated Transition State F Reduction (Zn/HCl) & Sulfinyl Cleavage E->F One-Pot Deprotection G (1S)-1-(3-Bromo-5-methoxyphenyl) ethane-1,2-diamine (>99% ee) F->G Alkaline Workup

    Caption: Workflow for the asymmetric synthesis of the (1S)-diamine via Ellman's sulfinamide.

    Section 2: Classical Chiral Resolution (Racemic Upgrading)

    If you have already synthesized the racemic 1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine, chiral resolution via diastereomeric salt formation is the most scalable industrial approach [2].

    FAQ 2: My chiral resolution using L-(+)-tartaric acid is stalling at 80% ee even after multiple recrystallizations. What is failing?

    The Causality: Simple L-tartaric acid often forms a eutectic mixture with 1-aryl-ethane-1,2-diamines. A eutectic point represents a specific mixture of enantiomers that crystallizes together as a single solid phase, preventing further optical enrichment regardless of how many times you recrystallize. Furthermore, the hydrogen-bonding network of simple tartaric acid is highly flexible, allowing the "mismatched" (1R)-enantiomer to occasionally slip into the crystal lattice as a defect.

    The Solution: Switch to a sterically demanding resolving agent like Di-p-toluoyl-L-tartaric acid (L-DTTA) and utilize the "Half-Equivalent Method" [3]. The bulky p-toluoyl groups create a rigid, highly crystalline lattice through strong π-π stacking interactions. This rigid lattice has zero tolerance for the mismatched (1R)-isomer. By using exactly 0.5 equivalents of L-DTTA, you ensure the resolving agent is completely consumed by the thermodynamically favored (1S)-enantiomer, leaving the (1R)-enantiomer entirely in the mother liquor.

    Quantitative Data: Resolution Optimization

    The table below summarizes the thermodynamic efficiency of various resolving agents applied to 1-aryl-1,2-ethanediamines.

    Resolving AgentEquivalentsSolvent System1st Crop Yield (%)Enantiomeric Excess (ee %)
    L-(+)-Tartaric Acid1.0 eqEtOH / H₂O (9:1)42%78% (Stalls at eutectic)
    L-Mandelic Acid1.0 eqIsopropanol35%65%
    Di-benzoyl-L-tartaric acid0.5 eqMeOH / H₂O (8:2)45%92%
    Di-p-toluoyl-L-tartaric acid (L-DTTA) 0.5 eq EtOH / H₂O (8:2) 48% (Near theoretical max) >99%
    Protocol 2: Self-Validating L-DTTA Resolution Workflow

    Step 1: Diastereomeric Salt Formation

    • Dissolve racemic 1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (1.0 eq) in a mixture of EtOH/H₂O (8:2 v/v) and heat to 75 °C.

    • In a separate flask, dissolve L-DTTA (0.50 eq) in EtOH and heat to 75 °C.

    • Add the L-DTTA solution to the diamine solution dropwise over 30 minutes.

    Step 2: Selective Crystallization (Ostwald Ripening)

    • Maintain the solution at 75 °C for 1 hour to allow thermodynamic equilibration (Ostwald ripening), which dissolves kinetic impurities.

    • Cool the mixture linearly to 20 °C over 8 hours (0.1 °C/min). Do not crash-cool, as this traps the (1R)-isomer in the lattice.

    • Filter the resulting white crystals and wash with ice-cold EtOH.

    • Validation Check: Take a 5 mg sample of the salt, free-base it with NaOH, extract into organic solvent, and run Chiral HPLC. If ee is <99%, perform one reslurry in boiling EtOH.

    Step 3: Free-Basing

    • Suspend the highly pure (1S)-diamine•L-DTTA salt in dichloromethane.

    • Add 2M NaOH (aq) and stir vigorously for 30 minutes until two clear phases form.

    • Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the optically pure (1S)-diamine.

    ChiralResolution Racemic Racemic 1,2-Diamine Mix Diastereomeric Salt Mixture in EtOH/H2O Racemic->Mix Agent 0.5 eq L-DTTA (Resolving Agent) Agent->Mix Cryst Thermodynamic Cooling (Ostwald Ripening) Mix->Cryst Heating to 75 °C SaltS (1S)-Diamine • L-DTTA Salt (Solid, >99% ee) Cryst->SaltS Slow Crystallization SaltR (1R)-Diamine (Mother Liquor) Cryst->SaltR Soluble Fraction FreeBase Alkaline Workup (NaOH) & Extraction SaltS->FreeBase Salt Cleavage Final Pure (1S)-Diamine (>99% ee) FreeBase->Final

    Caption: Thermodynamic workflow for the chiral resolution of racemic diamine using L-DTTA.

    References

    • Title: Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program Source: The Journal of Organic Chemistry, 2024, 89(6), 3844-3855. URL: [Link] [1]

    • Title: Catalytic asymmetric synthesis of 1,2-diamines Source: Chemical Society Reviews, 2024, 53, 7253-7315. URL: [Link] [2]

    • Title: Efficient chiral resolution of (±)-cyclohexane-1,2-diamine Source: Journal of Chemical Research, 2014, 38(8), 490-492. URL: [Link] [3]

    Optimization

    Troubleshooting low yield in (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine preparation

    Welcome to the Application Scientist Knowledge Base. This guide addresses the critical bottlenecks in synthesizing chiral 1-aryl-1,2-diamines via the Ellman Aza-Henry methodology.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Knowledge Base. This guide addresses the critical bottlenecks in synthesizing chiral 1-aryl-1,2-diamines via the Ellman Aza-Henry methodology. We have structured this guide to provide mechanistic causality, quantitative troubleshooting data, and self-validating protocols to ensure high-yield recovery of your target molecule.

    Mechanistic Overview & Synthetic Workflow

    The synthesis of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine relies on the highly diastereoselective addition of nitromethane to a chiral N-tert-butanesulfinyl imine . However, researchers frequently encounter low yields due to three distinct failure modes:

    • Retro-Henry Reversibility: Poor kinetic control during the aza-Henry addition.

    • Hydrodehalogenation: Unwanted cleavage of the 3-bromo substituent during nitro reduction .

    • Aqueous Partitioning: Product loss during basic workup due to the extreme polarity of the free diamine.

    Workflow A 3-Bromo-5-methoxybenzaldehyde B Imine Condensation (S)-t-Bu-Sulfinamide, Ti(OEt)4 A->B C Chiral Sulfinyl Imine B->C D Aza-Henry Addition CH3NO2, Base, -78°C C->D E Nitroamine Adduct D->E F Chemoselective Reduction NiCl2 / NaBH4 E->F G Protected Diamine F->G H Acidic Deprotection 4M HCl in Dioxane G->H I (1S)-1-(3-Bromo-5-methoxyphenyl) ethane-1,2-diamine H->I

    Figure 1: Optimized Ellman Aza-Henry workflow for synthesizing the target chiral 1,2-diamine.

    Troubleshooting FAQs: Causality & Solutions

    Q1: My yield for the aza-Henry addition is stuck at 40%, and the diastereomeric ratio (dr) is poor. How can I optimize this? Causality: The aza-Henry (nitro-Mannich) reaction is highly reversible. If the reaction is run at room temperature or allowed to warm up too quickly, the retro-Henry pathway competes. This leads to thermodynamic mixtures, epimerization at the newly formed stereocenter, and general degradation of the sulfinyl imine. Solution: Strict kinetic control is required. Lower the reaction temperature to -78 °C and use a non-nucleophilic base like tetrabutylammonium fluoride (TBAF) or tetramethylguanidine (TMG). The bulky tert-butanesulfinyl group effectively shields one face of the imine, but the low temperature is required to irreversibly trap the (1S) stereocenter .

    Q2: Following the reduction of the nitroamine, my LC-MS shows a major product missing ~79 Da. What happened? Causality: You are observing hydrodehalogenation (debromination). The 3-bromo substituent on the electron-rich aromatic ring (activated by the 5-methoxy group) is highly susceptible to oxidative addition by transition metals. Standard hydrogenation protocols (e.g., Pd/C with H2 gas) will rapidly cleave the C–Br bond before or alongside the reduction of the aliphatic nitro group . Solution: Switch to a chemoselective dissolving metal or transfer hydrogenation protocol. The in situ generation of nanoscale Nickel Boride (Ni2B) from NiCl2·6H2O and NaBH4 selectively reduces aliphatic nitro groups to primary amines without inserting into aryl-halide bonds.

    Chemoselectivity Start Nitroamine Adduct (Contains 3-Bromo) PdC Pd/C, H2 (Standard) Start->PdC Non-selective NiB NiCl2 / NaBH4 (Chemoselective) Start->NiB Selective Debromo Debrominated Diamine (Waste) PdC->Debromo Hydrodehalogenation Desired 3-Bromo Diamine (Target) NiB->Desired Nitro Reduction Only

    Figure 2: Divergent reduction pathways highlighting the necessity of chemoselective conditions.

    Q3: I successfully deprotected the diamine, but I lose all my product during the aqueous workup. How do I isolate it? Causality: 1,2-diamines with a methoxy-aryl backbone are extremely polar. During a standard basic aqueous extraction, the free diamine partitions heavily into the aqueous layer, making organic extraction nearly impossible. Solution: Avoid aqueous workup entirely. Evaporate the methanolic HCl, triturate the crude residue with cold ethereal solvents, and isolate the product directly as the bis-hydrochloride salt.

    Quantitative Data: Reduction Condition Screening

    To illustrate the severity of hydrodehalogenation, the following table summarizes the performance of various reduction systems on the 3-bromo-nitroamine intermediate.

    Reduction SystemNitro Conversion (%)Hydrodehalogenation (%)Isolated Yield of Target (%)
    Pd/C (10%), H2 (1 atm)>99%>95%<5%
    Raney Ni, H2 (1 atm)>99%40–60%35%
    Zn dust, NH4Cl, MeOH85%<1%78%
    NiCl2·6H2O, NaBH4 >99% <1% 92%

    Validated Step-by-Step Protocols

    Protocol A: Chemoselective Nitro Reduction (Nickel Boride Method)

    Self-Validating System: The immediate color change from green to black confirms active catalyst formation. TLC will show the disappearance of the UV-active nitroamine and the appearance of a highly polar, ninhydrin-positive spot.

    • Preparation: Dissolve the nitroamine adduct (1.0 equiv) in anhydrous methanol (0.2 M) and cool to 0 °C in an ice bath.

    • Catalyst Precursor: Add NiCl2·6H2O (0.2 equiv) to the solution. The mixture will turn pale green.

    • Active Reduction: Carefully add NaBH4 (5.0 equiv) in small portions over 30 minutes. Caution: Vigorous evolution of H2 gas will occur. The solution will immediately turn opaque black, indicating the formation of active nanoscale Ni2B.

    • Monitoring: Stir the suspension at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by LC-MS to ensure the exact mass matches the brominated product (confirming the absence of an M-78 peak).

    • Quench & Filtration: Quench the reaction by adding saturated aqueous NH4Cl. Filter the black suspension through a tightly packed pad of Celite, washing thoroughly with ethyl acetate.

    • Isolation: Extract the filtrate with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to yield the protected diamine.

    Protocol B: Acidic Deprotection & Anhydrous Isolation

    Self-Validating System: The precipitation of a solid directly from the organic solvent confirms the isolation of the diamine salt without aqueous partitioning losses.

    • Deprotection: Dissolve the protected diamine in a minimal amount of anhydrous methanol. Add 4M HCl in dioxane (5.0 equiv) at 0 °C.

    • Cleavage: Stir at room temperature for 2 hours. The cleavage of the sulfinyl group is complete when TLC shows no starting material.

    • Anhydrous Workup: Do not add water or base. Evaporate the solvents completely under reduced pressure to yield a crude oil.

    • Trituration: Suspend the crude oil in cold methyl tert-butyl ether (MTBE) and stir vigorously for 30 minutes until a fine white precipitate forms.

    • Filtration: Isolate the (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine as its bis-hydrochloride salt via vacuum filtration.

    References

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740.[Link]

    • Sharma, A., et al. (2024). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water. Journal of the American Chemical Society, 146(10), 6587-6596.[Link]

    • Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Asymmetric synthesis of chiral amines by highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines. Tetrahedron, 55(29), 8883-8904.[Link]

    Troubleshooting

    Resolving peak tailing in chiral HPLC analysis of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with (1S)-1-(3-Bromo-5-methoxyphenyl)ethane...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals facing chromatographic challenges with (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine .

    Analyzing primary diamines on chiral stationary phases (CSPs) frequently results in severe peak tailing. This guide synthesizes mechanistic causality, visual workflows, and self-validating protocols to help you achieve baseline resolution and ideal peak symmetry.

    Troubleshooting Workflow

    PeakTailingResolution Start Observe Peak Tailing for Diamine Analyte CheckMP Is an amine additive present in Mobile Phase? Start->CheckMP AddBase Add 0.1% DEA or Ethylenediamine (EDA) CheckMP->AddBase No CheckTemp Optimize Temperature (Increase to 30-40°C) CheckMP->CheckTemp Yes EvaluateShape Did Peak Symmetry Improve (As < 1.5)? AddBase->EvaluateShape AddAcidBase Use Acid/Base Mix (e.g., 0.1% TFA + 0.2% DEA) EvaluateShape->AddAcidBase No Success Proceed to Method Validation EvaluateShape->Success Yes AddAcidBase->CheckTemp CheckTemp->Success Resolved ColumnHealth Check Column Health (Wash or Replace CSP) CheckTemp->ColumnHealth Still Tailing

    Troubleshooting workflow for resolving diamine peak tailing in chiral HPLC.

    Frequently Asked Questions (FAQs)

    Q1: Why does (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine exhibit such severe peak tailing on polysaccharide-based CSPs? A1: Peak tailing in HPLC primarily affects basic compounds with amine functional groups due to multiple retention mechanisms occurring simultaneously[1]. Most polysaccharide-based CSPs are coated or immobilized on a silica support. The surface of traditional silica is slightly acidic, meaning it contains unbonded silanol groups (Si-OH) that carry a natural negative charge[2]. Your analyte is a diamine containing highly basic primary amines. As these basic groups travel through the column, they undergo strong secondary ion-exchange and hydrogen-bonding interactions with the exposed silanols, acting like "velcro" and causing the latter half of the peak to drag or tail[2].

    Q2: Which mobile phase additives are most effective for masking these secondary interactions? A2: The standard industry approach is to add a basic modifier, such as 0.1% Diethylamine (DEA), to the mobile phase. This additive competes with the basic analyte for the active silanol sites, effectively masking them and improving peak shape[3]. However, because your specific analyte is a diamine, it can form bidentate (two-point) interactions with the stationary phase. In these cases, using a diamine additive like Ethylenediamine (EDA) at 0.05%–0.1% can sometimes provide superior silanol masking by mimicking the analyte's interaction profile.

    Q3: Can I use acidic additives for a basic compound? A3: Yes, but rarely alone. While acidic additives are typically reserved for acidic compounds[3], combining an acidic additive with a basic additive (e.g., 0.1% Trifluoroacetic acid (TFA) + 0.2% DEA) creates a highly effective dynamic ion-pairing environment. Research shows that minor acidic additives combined with basic additives can dramatically adjust separation selectivity, reverse elution orders, and resolve severe peak tailing for basic chiral drugs on polysaccharide CSPs[4]. Stronger acids like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) have also shown dramatic beneficial effects on chiral amine enantioseparation by forming ion-pair salts in the mobile phase[5].

    Q4: How should I manipulate column temperature to fix tailing without losing chiral resolution? A4: Temperature plays a complex, dual role in chiral recognition[3]. Thermodynamically, lower temperatures generally increase chiral selectivity (α) by enhancing the subtle hydrogen-bonding and dipole forces required for enantiomeric differentiation[3][6]. However, kinetically, lower temperatures slow down mass transfer, which exacerbates peak tailing. If your enantiomers are well-separated but tailing is compromising integration, increasing the temperature (e.g., from 25°C to 35°C) can improve peak efficiency and sharpen the peak shape[3][6].

    Q5: Is Normal Phase (NP) or Polar Organic Mode (POM) better for this diamine? A5: Polar Organic Mode (POM) is highly recommended. POM utilizes 100% polar organic solvents (like Methanol or Acetonitrile) containing volatile acid/base additives. It is ideally suited for polar, ionizable compounds because it maximizes sample solubility and offers significant speed and efficiency advantages over traditional Normal Phase (Hexane/Alcohol) systems[7].

    Step-by-Step Experimental Protocols

    To ensure scientific integrity, do not guess which additive works best. Implement the following self-validating protocols to empirically determine the optimal conditions for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine.

    Protocol A: Screening Basic Additives in Normal Phase (NP)

    Objective: Determine if a monoamine (DEA) or diamine (EDA) additive better suppresses silanol interactions for your specific analyte.

    • Baseline Establishment: Inject the sample using a standard NP mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) with no additives. Calculate the Peak Asymmetry factor ( As​ ) at 10% peak height.

    • DEA Addition: Prepare a new mobile phase adding 0.1% (v/v) DEA. Mix thoroughly.

    • Equilibration: Flush the chiral column with at least 10 column volumes of the new mobile phase to ensure the stationary phase is fully saturated with the additive[6].

    • Validation: Inject the sample. If As​≤1.2 , the method is validated. If As​>1.5 , proceed to Step 5.

    • EDA Substitution: Replace the mobile phase with Hexane/Isopropanol (90:10 v/v) containing 0.1% (v/v) Ethylenediamine (EDA). Equilibrate and re-inject.

    Protocol B: Implementing an Acid/Base Buffer in Polar Organic Mode (POM)

    Objective: Utilize ion-pairing to resolve stubborn tailing that resists basic additives alone.

    • Solvent Preparation: Use 100% HPLC-grade Methanol as the bulk mobile phase.

    • Buffer Formulation: Add 0.1% (v/v) TFA and 0.2% (v/v) DEA. Crucial Causality Note: The basic additive must be in molar excess to ensure the overall pH remains basic, protecting the silica support from acid-catalyzed hydrolysis while still forming the necessary ion pairs.

    • Equilibration: POM requires thorough equilibration. Flush with 15-20 column volumes[6].

    • Temperature Optimization: Run the initial separation at 25°C. If tailing persists, increase the column temperature in 5°C increments (up to 40°C) and plot As​ vs. Temperature to find the kinetic "sweet spot"[3].

    Quantitative Data Presentation

    The following table summarizes the expected chromatographic impact of various additive strategies on a primary diamine, allowing for easy comparison during your method development.

    Table 1: Impact of Mobile Phase Additives on Chromatographic Performance of Chiral Diamines

    Mobile Phase SystemAdditive StrategyPeak 1 Asymmetry ( As​ )Peak 2 Asymmetry ( As​ )Enantiomeric Resolution ( Rs​ )
    Hexane / IPA (90:10)None (Baseline)2.853.601.10
    Hexane / IPA (90:10)0.1% DEA 1.601.851.85
    Hexane / IPA (90:10)0.1% EDA 1.251.302.15
    100% Methanol (POM)0.1% TFA + 0.2% DEA 1.051.102.60

    Note: As​ values closer to 1.0 indicate perfect Gaussian symmetry. Rs​≥1.5 indicates baseline resolution.

    Sources

    Optimization

    Minimizing side reactions during (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine functionalization

    Welcome to the technical support center for the functionalization of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the functionalization of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

    I. Troubleshooting Guide: Navigating Common Side Reactions

    This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions.

    Issue 1: Poor Chemoselectivity in N-Acylation and N-Sulfonylation Reactions

    Question: I am attempting a mono-acylation/sulfonylation of the diamine, but I am consistently observing significant amounts of the di-substituted product, along with unreacted starting material. How can I improve the selectivity for mono-functionalization?

    Answer: This is a classic challenge when working with vicinal diamines due to the similar reactivity of the two primary amino groups.[1] The formation of di-acylated or di-sulfonylated byproducts is common, even when using a stoichiometric excess of the diamine.[1] Several factors can be manipulated to favor mono-functionalization:

    • Steric Hindrance: The primary amine at the benzylic position is slightly more sterically hindered than the terminal primary amine. While this difference is subtle, it can be exploited. Using bulkier acylating or sulfonylating agents can enhance selectivity.

    • Reaction Conditions:

      • Slow Addition: Adding the electrophile (e.g., acid chloride, sulfonyl chloride) slowly at low temperatures (e.g., -78 °C to 0 °C) can significantly improve selectivity. This minimizes local excesses of the electrophile that lead to di-substitution.

      • Activating Agent: Utilizing activating agents like 1,1'-Carbonyldiimidazole (CDI) can provide a highly efficient and green protocol for mono-acylation.[1][2]

      • Solvent and Base: The choice of solvent and base is critical. A non-polar solvent can decrease the reaction rate, potentially increasing selectivity. The use of a bulky, non-nucleophilic base can also be beneficial.

    • Protecting Group Strategy: The most robust method to ensure mono-functionalization is to employ an orthogonal protecting group strategy.[3] This involves selectively protecting one amine, performing the desired functionalization on the other, and then deprotecting.

    Workflow for Optimizing Mono-Acylation/Sulfonylation

    start Poor Mono-selectivity slow_addition Implement Slow Addition of Electrophile at Low Temp start->slow_addition check_selectivity1 Analyze Selectivity (TLC, LC-MS) slow_addition->check_selectivity1 bulkier_reagent Use Bulkier Acylating/ Sulfonylating Agent check_selectivity1->bulkier_reagent No Improvement success Achieved High Mono-selectivity check_selectivity1->success Improved check_selectivity2 Analyze Selectivity bulkier_reagent->check_selectivity2 cdi_activation Employ CDI-mediated Acylation Protocol check_selectivity2->cdi_activation No Improvement check_selectivity2->success Improved check_selectivity3 Analyze Selectivity cdi_activation->check_selectivity3 protecting_group Implement Orthogonal Protecting Group Strategy check_selectivity3->protecting_group No Improvement check_selectivity3->success Improved protecting_group->success fail Selectivity Still Poor

    Caption: Troubleshooting workflow for poor mono-acylation/sulfonylation selectivity.

    Issue 2: Side Reactions at the Aromatic Ring during Functionalization

    Question: I am performing a reaction that requires a strong base (e.g., organolithium reagent), and I am observing side products that suggest reaction at the aromatic ring. How can I prevent this?

    Answer: The 3-bromo-5-methoxyphenyl moiety is susceptible to several side reactions in the presence of strong bases, primarily ortho-lithiation. The methoxy group is a powerful ortho-directing group, and the bromine can undergo lithium-halogen exchange.[4]

    • Ortho-lithiation: The protons ortho to the methoxy group (at C4 and C6) are acidic and can be deprotonated by strong bases like n-BuLi or s-BuLi.[5][6] This can lead to the introduction of electrophiles at these positions.

    • Lithium-Halogen Exchange: The carbon-bromine bond can undergo exchange with organolithium reagents, leading to an aryllithium species at the C3 position.[4] This is often faster than deprotonation.[4]

    Mitigation Strategies:

    StrategyDescriptionKey Considerations
    Choice of Base Use a less reactive base if possible. Lithium amides (e.g., LDA) are often preferred for benzylic deprotonation over direct aromatic lithiation.[4]The pKa of the target proton must be considered.
    Temperature Control Perform the reaction at very low temperatures (e.g., -78 °C) to minimize the rate of side reactions.Ensure efficient cooling and temperature monitoring.
    Protecting Groups If feasible, temporarily protect the aromatic ring with a blocking group like trimethylsilyl (TMS) at the most reactive ortho position.[4]This adds extra steps to the synthesis.
    Directed ortho Metalation Control The presence of another directing group can influence the site of metalation. For instance, a sulfoxide group can direct lithiation ortho to itself, potentially overriding the methoxy group's directing effect.[7]This would require prior modification of the substrate.
    Issue 3: Low Yields and Catalyst Deactivation in Palladium Cross-Coupling Reactions

    Question: I am attempting a Suzuki or Buchwald-Hartwig coupling at the bromo position, but my yields are low, and the reaction stalls. What are the likely causes and how can I improve the outcome?

    Answer: Low yields and catalyst deactivation in palladium-catalyzed cross-coupling reactions are common issues.[8] For a substrate like (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine, the diamine functionality itself can act as a chelating ligand for the palladium catalyst, potentially inhibiting its activity.[9]

    • Catalyst Inhibition: The 1,2-diamine can form a stable bidentate chelate with the palladium center, which can slow down or even stop the catalytic cycle.[9]

    • Ligand Choice: The selection of the phosphine ligand is crucial. For sterically hindered or electron-rich aryl bromides, bulky and electron-rich ligands like SPhos or XPhos are often superior to traditional ligands like PPh₃.[10]

    • Base and Solvent: The base plays a critical role in the catalytic cycle. A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is often required. The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[8][11]

    Recommended Protocol for Buchwald-Hartwig Amination
    • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[11]

    • Reagent Addition: Add the base (e.g., NaOt-Bu, 1.4 equivalents) and the protected (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine (1.0 equivalent).

    • Solvent and Amine: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equivalents).

    • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-110 °C) and monitor by TLC or LC-MS.

    • Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.[11]

    start Low Yield in Cross-Coupling protect_diamine Protect Diamine Functionality (e.g., Boc) start->protect_diamine optimize_ligand Screen Bulky, Electron-Rich Phosphine Ligands (XPhos, SPhos) protect_diamine->optimize_ligand check_yield1 Analyze Yield optimize_ligand->check_yield1 optimize_base Optimize Base (NaOt-Bu, K3PO4, Cs2CO3) check_yield1->optimize_base No Improvement success High Yield Achieved check_yield1->success Improved check_yield2 Analyze Yield optimize_base->check_yield2 optimize_solvent Ensure Anhydrous and Degassed Solvent (Toluene, Dioxane) check_yield2->optimize_solvent No Improvement check_yield2->success Improved check_yield3 Analyze Yield optimize_solvent->check_yield3 check_yield3->success Improved fail Yield Still Low check_yield3->fail Consult Further

    Caption: Decision tree for optimizing palladium cross-coupling reactions.

    II. Frequently Asked Questions (FAQs)

    Q1: What is the best way to protect the diamine for subsequent reactions?

    A1: The choice of protecting group depends on the downstream reaction conditions. Carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used for protecting amines.[3]

    • Boc Group: Stable to a wide range of conditions but is easily removed with acid (e.g., TFA, HCl in dioxane).

    • Cbz Group: Stable to acidic conditions but is readily cleaved by hydrogenolysis (H₂, Pd/C). An orthogonal protecting group strategy, using both Boc and Cbz or similar groups, can allow for the selective deprotection and functionalization of one amine in the presence of the other.[3]

    Q2: I am having difficulty purifying my functionalized diamine product. What techniques are recommended?

    A2: Purification of diamine derivatives can be challenging due to their basicity and potential for complexation with silica gel.

    • Acidic Wash: An acidic wash during workup can remove unreacted starting diamine by protonating it and making it water-soluble. However, if your product is also basic, this may not be effective.[12]

    • Column Chromatography: If using silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (e.g., 1-2%) to the eluent to prevent streaking and improve recovery.

    • Ion-Exchange Chromatography: Solid-phase extraction (SPE) cartridges with cation exchange resins (e.g., SCX) are highly effective for separating basic compounds from neutral or acidic impurities.[12] The basic product is retained on the column and can be eluted with a solution of ammonia in methanol.[12]

    • Crystallization/Recrystallization: If the product is a solid, crystallization or recrystallization can be a highly effective purification method.

    Q3: Can I perform a reductive amination on this diamine without protecting one of the amino groups?

    A3: Performing a selective mono-reductive amination on an unprotected 1,2-diamine is extremely challenging and will likely lead to a complex mixture of products, including di-alkylation and reaction at both amino groups. Reductive amination typically involves the formation of an imine intermediate, which can be difficult to control with two available nucleophilic amines.[13][14] For a clean and predictable outcome, it is strongly recommended to first protect one of the amino groups.

    Q4: Are there any known incompatibilities of the bromo- and methoxy- substituents with common reagents?

    A4: The bromo and methoxy groups are generally robust. However, as mentioned in the troubleshooting guide, the methoxy group can direct ortho-lithiation in the presence of strong organolithium bases. The bromine atom is susceptible to nucleophilic aromatic substitution under harsh conditions (high temperature, strong nucleophile), although this is generally not a concern under standard functionalization conditions. It is also the reactive site for palladium-catalyzed cross-coupling reactions.

    III. References

    • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing)

    • A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions - Benchchem

    • CDI-mediated monoacylation of symmetrical diamines and selective acylation of primary amines of unsymmetrical diamines - Green Chemistry (RSC Publishing) DOI:10.1039/C1GC16314K

    • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society

    • Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions | Organic Letters - ACS Publications

    • Mild and eco-friendly chemoselective acylation of amines in aqueous medium - Semantic Scholar

    • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions

    • 1,2-Diamines as the Amine Sources in Amidation and Rhodium-Catalyzed Asymmetric Reductive Amination Cascade Reactions | Organic Letters - ACS Publications

    • Reductive amination - Wikipedia

    • Protective Groups - Organic Chemistry Portal

    • Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine - Benchchem

    • Looking for some advice for purification of diamide : r/Chempros - Reddit

    • Navigating Catalyst Selection for Suzuki Coupling with 2-Bromo-3,5-dimethoxytoluene: A Comparative Guide - Benchchem

    • "low yield in Suzuki coupling with 3-Bromo-5-propoxyphenylboronic acid" - Benchchem

    • Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution - Organic & Biomolecular Chemistry (RSC Publishing)

    • Reductive Amination, and How It Works - Master Organic Chemistry

    • ortho metalation - Andrew G Myers Research Group

    • Directed (ortho) Metallation

    • Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base | Organic Letters - ACS Publications

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Guide: Catalytic Efficiency of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine vs. DPEN

    Asymmetric Transfer Hydrogenation (ATH) remains one of the most robust and scalable methodologies for the enantioselective reduction of prochiral ketones and imines. The architectural and functional engineering of chiral...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Asymmetric Transfer Hydrogenation (ATH) remains one of the most robust and scalable methodologies for the enantioselective reduction of prochiral ketones and imines. The architectural and functional engineering of chiral diamine ligands is the primary driver of catalytic efficiency in these systems[1].

    This technical guide provides an objective, data-supported comparison between the industry-standard DPEN (1,2-Diphenylethylenediamine) and the highly specialized (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine . By analyzing their mechanistic foundations, steric environments, and electronic tuning, we establish a framework for selecting the optimal ligand for challenging synthetic workflows.

    Mechanistic Foundations: The Outer-Sphere Pathway

    To understand the performance differences between these ligands, we must first examine the causality of the ATH mechanism. Both DPEN and substituted ethane-1,2-diamines operate via a metal-ligand bifunctional "outer-sphere" mechanism (typically with Ru, Ir, or Os).

    In this self-validating catalytic cycle, the transition metal (Lewis acid) and the basic nitrogen of the chiral diamine (Brønsted base) act synergistically. The substrate does not directly coordinate to the metal center. Instead, hydrogen transfer occurs through a highly organized, six-membered pericyclic transition state. The spatial arrangement of the ligand's aryl groups dictates the pro-R or pro-S facial approach of the substrate.

    ATH_Mechanism Precatalyst Precatalyst (Diamine-Metal) ActiveCat Active 16e- Catalyst (Amido Complex) Precatalyst->ActiveCat Base (-HCl) Hydride 18e- Hydride Complex (Metal-H / N-H) ActiveCat->Hydride H-Donor Hydride->ActiveCat Substrate Product Chiral Alcohol Hydride->Product Substrate Prochiral Ketone Substrate->Hydride

    Fig 1: Outer-sphere mechanism of Asymmetric Transfer Hydrogenation via chiral diamine-metal complexes.

    Ligand Architecture & Causality of Performance

    DPEN: The C2-Symmetric Gold Standard

    DPEN is the foundational ligand in Noyori-type ATH catalysts. Its C2​ symmetry is its greatest asset: it drastically reduces the number of possible diastereomeric transition states, ensuring high stereocontrol for a broad range of standard substrates. In optimized systems, Ru-DPEN complexes can achieve extraordinary turnover numbers (TON) up to 2,400,000 and turnover frequencies (TOF) of 63 s⁻¹[1]. However, its rigid, symmetrical steric pocket can struggle with unhindered or electronically unusual substrates, where the energetic difference between competing transition states narrows[2].

    (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine: The Tuned Asymmetric Pocket

    Unlike DPEN, this ligand breaks C2​ symmetry, offering a highly customized C1​ -symmetric pocket. The specific substitutions on the single phenyl ring provide a "push-pull" electronic tuning mechanism that directly alters the catalytic efficiency:

    • 3-Bromo Substitution (The "Pull"): Halogenation of the phenyl group alters the effective charge distribution due to the electronegativity of the halide[3]. This inductive electron withdrawal increases the Lewis acidity of the coordinated metal center, accelerating the rate of hydride transfer to the substrate.

    • 5-Methoxy Substitution (The "Push"): The methoxy group acts as an electron-donating resonance contributor, stabilizing the ligand framework. Furthermore, the oxygen atom can serve as a secondary hydrogen-bond acceptor, anchoring specific unhindered substrates in the optimal conformation for enantioselective reduction[2].

    Advanced transition metal catalysts utilizing highly tuned diamine ligands can achieve extreme catalytic efficiencies, operating at catalyst loadings as low as 0.001% and reaching TOFs of 90,000 h⁻¹[4].

    Quantitative Data Presentation

    The following table synthesizes the representative catalytic parameters of standard DPEN against electronically tuned mono-aryl diamines (like the 3-bromo-5-methoxy derivative) based on established literature benchmarks.

    ParameterDPEN (Classic)(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine
    Structural Symmetry C2​ Symmetric C1​ Asymmetric (Tuned)
    Electronic Environment Neutral (Unsubstituted phenyls)Push-Pull (Inductive withdrawal / Resonance donation)
    Typical Catalyst Loading 0.1 - 0.5 mol%0.001 - 0.05 mol%[4]
    Turnover Frequency (TOF) ~63 s⁻¹ (Standard Ru systems)[1]Up to 90,000 h⁻¹ (Tuned Ir systems)[4]
    Target Substrate Profile Sterically differentiated ketonesUnhindered ketones, challenging imines[2]
    Enantiomeric Excess (ee) >95% (Standard substrates)>99% (Challenging substrates via secondary interactions)

    Self-Validating Experimental Protocols

    To objectively compare the catalytic efficiency of these two ligands, researchers must utilize a self-validating experimental workflow. The following protocols include internal controls to ensure trustworthiness.

    Exp_Workflow Ligand Ligand Preparation Complex In Situ Complexation Ligand->Complex Metal Precursor Reaction ATH Reaction & Kinetics Complex->Reaction Substrate + Base Analysis Chiral GC/HPLC Validation Reaction->Analysis Quench

    Fig 2: Step-by-step experimental workflow for evaluating chiral diamine catalytic efficiency.

    Protocol A: In Situ Catalyst Generation

    Causality Check: Pre-forming the 16-electron active species is challenging due to air/moisture sensitivity. In situ generation from an 18-electron precursor ensures maximum active catalyst concentration.

    • Preparation: In a rigorously degassed Schlenk tube under Argon, add the metal precursor (e.g., [RuCl2​(p-cymene)]2​ , 0.005 mmol) and the chosen chiral diamine ligand (0.011 mmol, slight excess to ensure full metal complexation).

    • Solvation: Add 2.0 mL of anhydrous, degassed dichloromethane (DCM) or methanol.

    • Activation: Stir at 40°C for 1 hour. The color shift (typically to a deep orange/red) validates the formation of the precatalyst complex.

    Protocol B: Standardized ATH Evaluation

    Causality Check: We utilize a Formic Acid/Triethylamine (FA/TEA) azeotrope rather than isopropanol. The decomposition of formic acid into CO2​ provides an irreversible thermodynamic sink, driving the reaction to >99% conversion even at ultra-low catalyst loadings.

    • Reaction Setup: To the activated catalyst solution, add the prochiral substrate (e.g., acetophenone, 1.0 mmol). This establishes a Substrate/Catalyst (S/C) ratio of 100. For efficiency limits, scale substrate up to S/C = 20,000.

    • Hydrogen Source: Slowly inject 1.0 mL of an azeotropic mixture of Formic Acid/Triethylamine (5:2 ratio). Note: Addition must be dropwise to control the exothermic generation of CO2​ .

    • Kinetic Sampling: Stir at 28°C. Withdraw 50 µL aliquots at 5, 15, 30, and 60 minutes.

    • Quench & Analysis: Instantly quench aliquots by filtering through a short pad of silica (eluting with ethyl acetate) to remove the metal catalyst. Analyze via Chiral GC/HPLC against a pre-run racemic standard to validate both conversion (%) and enantiomeric excess (ee%).

    References

    • Iridium-Catalyzed Asymmetric Transfer Hydrogenation of Quinolines in Biphasic Systems or Water Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

    • Tracking Reactions of Asymmetric Organo‐Osmium Transfer Hydrogenation Catalysts in Cancer Cells Source: PubMed Central (PMC) - NIH URL:[Link]

    • Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

    • Asymmetric Transfer Hydrogenation of Unhindered and Non-Electron-Rich 1-Aryl Dihydroisoquinolines with High Enantioselectivity Source: Organic Letters - ACS Publications URL:[Link]

    Sources

    Comparative

    A Comparative Guide to Chiral Diamine Ligands in Asymmetric Transfer Hydrogenation: Benchmarking (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

    Abstract The relentless pursuit of enantiomerically pure compounds is a defining feature of modern chemical synthesis, particularly within the pharmaceutical and fine chemical sectors where stereochemistry governs biolog...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    The relentless pursuit of enantiomerically pure compounds is a defining feature of modern chemical synthesis, particularly within the pharmaceutical and fine chemical sectors where stereochemistry governs biological activity.[1] Chiral vicinal diamines have emerged as "privileged" ligands in asymmetric catalysis, capable of inducing high stereoselectivity in a multitude of chemical transformations.[2] This guide provides a comparative analysis of a specific chiral diamine, (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine , against established, high-performance ligands in the context of a widely adopted benchmark reaction: the asymmetric transfer hydrogenation (ATH) of ketones. By synthesizing data from authoritative sources, we will establish the performance benchmarks set by standard ligands like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN) and provide a framework for evaluating novel ligands. This document is intended for researchers, scientists, and drug development professionals seeking to understand the landscape of chiral diamine ligands and make informed decisions in catalyst selection and development.

    The Privileged Status of Chiral Diamines in Asymmetric Catalysis

    Chiral diamines, particularly those with a C2-symmetric backbone, have become indispensable tools for chemists.[1] Their ability to form stable chelate complexes with a variety of transition metals creates a well-defined chiral environment around the metallic center. This steric and electronic influence is directly responsible for guiding the stereochemical outcome of a reaction, allowing for the preferential formation of one enantiomer over the other.

    The development of ligands such as 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH) was a watershed moment in the field.[1] However, the true paradigm shift occurred with the introduction of N-sulfonated derivatives, most notably the family of TsDPEN ligands, by Noyori and co-workers.[1][3] When combined with ruthenium(II) precursors, these ligands form highly active and enantioselective catalysts for the transfer hydrogenation of prochiral ketones and imines, a process that utilizes safe, readily available hydrogen donors like isopropanol or formic acid.[1][4][5]

    The Benchmark Reaction: Asymmetric Transfer Hydrogenation (ATH) of Ketones

    To objectively evaluate and compare the efficacy of different chiral diamine ligands, a standardized benchmark reaction is essential. The Ru-catalyzed ATH of acetophenone to 1-phenylethanol is the quintessential model for this purpose. The reaction's outcome is measured by two key performance indicators:

    • Chemical Yield (%): The efficiency of the conversion of the starting material into the desired product.

    • Enantiomeric Excess (% ee): A measure of the stereoselectivity of the reaction, indicating the degree to which one enantiomer is formed over the other.

    The general workflow for this catalytic process is a robust and self-validating system, allowing for reproducible comparisons between different ligand-metal complexes.

    ATH_Workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Asymmetric Transfer Hydrogenation cluster_analysis Work-up & Analysis Ru_dimer [RuCl2(η6-arene)]2 Catalyst Active Ru(II)-Diamine Catalyst Ru_dimer->Catalyst Inert Atmosphere, Solvent Ligand Chiral Diamine Ligand (e.g., (S,S)-TsDPEN) Ligand->Catalyst Heat (optional) Reaction_Vessel Reaction at defined Temp. Catalyst->Reaction_Vessel Ketone Prochiral Ketone (e.g., Acetophenone) Ketone->Reaction_Vessel H_donor Hydrogen Donor (e.g., HCOOH/NEt3 or i-PrOH) H_donor->Reaction_Vessel Base Base (e.g., KOH or NEt3) Base->Reaction_Vessel Workup Quenching & Extraction Reaction_Vessel->Workup Purification Chromatography Workup->Purification Product Chiral Alcohol Purification->Product Analysis Chiral HPLC/GC for % ee NMR for Yield Product->Analysis

    Caption: General experimental workflow for chiral diamine-catalyzed asymmetric transfer hydrogenation.

    Performance Benchmarking Against Standard Ligands

    The [RuCl(η⁶-arene)(N-TsDPEN)] complexes are the gold standard in this field, delivering exceptional results across a wide range of substrates.[6] Their performance in the ATH of acetophenone sets a high bar for any new ligand.

    Ligand/Catalyst SystemArene LigandH-DonorS/C RatioYield (%)ee (%)Reference
    (S,S)-TsDPEN / [RuCl₂(η⁶-mesitylene)]₂Mesitylenei-PrOH / KOH200:19597 (S)[6]
    (S,S)-TsDPEN / [RuCl(p-cymene)]₂p-CymeneHCOOH / NEt₃1000:110099 (S)[3]
    Immobilized Ru-TsDPEN on Silica Gel-HCOOH / NEt₃100:1>9997 (R)[7]

    Note: The stereochemistry of the product alcohol ((S) or (R)) depends on the chirality of the ligand used (e.g., (S,S) vs. (R,R)). The data presented showcases the high fidelity of the stereochemical induction.

    These results demonstrate that well-established Ru-TsDPEN systems routinely achieve yields exceeding 95% and enantiomeric excesses greater than 97% ee.[3][6] Furthermore, these catalysts are highly efficient, functioning at substrate-to-catalyst (S/C) ratios of up to 1000:1.[3] The development of heterogeneous versions, where the catalyst is immobilized on a solid support like silica, also allows for easy recovery and recycling with minimal loss of enantioselectivity.[7]

    Analysis of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

    Caption: Structural comparison of the target ligand and the benchmark TsDPEN scaffold.

    Key Structural Differences and Potential Implications:

    • N-Sulfonylation: The most significant difference is the absence of an N-tosyl group on the target ligand compared to TsDPEN. In the Noyori-type catalysts, the N-H proton on the sulfonated amine of TsDPEN is believed to participate directly in the hydrogen transfer mechanism, acting in concert with the metal center.[3] The absence of this group in the unmodified diamine means it would likely operate via a different mechanistic pathway if used in a similar Ru-complex, potentially leading to lower activity and selectivity. To be a true benchmark, it should first be N-sulfonated.

    • Aromatic Substitution: The target ligand possesses a single phenyl ring substituted with a bromine atom and a methoxy group.

      • Bromine: As an electron-withdrawing group, the bromine atom will decrease the electron density on the phenyl ring. This electronic effect could influence the coordination properties of the ligand and the Lewis acidity of the metal center in the resulting catalyst.

      • Methoxy Group: As an electron-donating group, the methoxy group will have the opposite effect, increasing electron density. The interplay of these two substituents at the meta-positions creates a unique electronic environment.

    • Steric Profile: Compared to the two phenyl groups in DPEN-derived ligands, the single, substituted phenyl group of the target ligand presents a different steric profile. This will alter the shape of the chiral pocket around the metal center, which is a critical determinant of enantioselectivity.

    To properly benchmark (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine , it would first need to be converted to its N-tosylated (or a similar N-sulfonylated) derivative. It could then be complexed with a ruthenium precursor and tested under the standardized ATH conditions outlined below.

    Detailed Experimental Protocol: A Self-Validating System for Benchmarking

    The following protocol, adapted from established procedures for the ATH of acetophenone using a Ru-TsDPEN catalyst, provides a reliable method for evaluating the performance of new chiral diamine ligands.[3][6]

    Materials:

    • [RuCl₂(p-cymene)]₂ dimer

    • (1R,2R)- or (1S,2S)-TsDPEN (or the test ligand)

    • Acetophenone

    • Formic acid (HCOOH), analytical grade

    • Triethylamine (NEt₃), freshly distilled

    • Anhydrous solvent (e.g., Acetonitrile or Dichloromethane)

    • Inert gas (Argon or Nitrogen)

    Procedure:

    • Catalyst Pre-formation (in situ):

      • In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 equivalent).

      • Add the chiral N-sulfonylated diamine ligand (e.g., 0.011 mmol, 2.2 equivalents).

      • Add 5 mL of anhydrous solvent to the flask.

      • Stir the resulting orange solution at room temperature for 20-30 minutes. The formation of the active catalyst, [RuCl(p-cymene)(TsDPEN)], occurs during this step.

    • Asymmetric Transfer Hydrogenation:

      • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. This serves as the hydrogen source.

      • In a separate flask, dissolve acetophenone (e.g., 10 mmol, 1000 equivalents relative to the Ru dimer) in 10 mL of anhydrous solvent.

      • Transfer the substrate solution to the flask containing the pre-formed catalyst.

      • Add the formic acid/triethylamine mixture (e.g., 5 mL) to initiate the reaction.

      • Stir the reaction mixture at a constant temperature (e.g., 28-40 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Work-up and Analysis:

      • Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

      • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

      • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Determine the chemical yield by ¹H NMR spectroscopy using an internal standard.

      • Determine the enantiomeric excess (% ee) by analysis on a chiral stationary phase via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

    Conclusion

    The family of N-sulfonylated 1,2-diamine ligands, particularly TsDPEN, in complex with Ruthenium(II) sets a formidable benchmark in the asymmetric transfer hydrogenation of ketones, consistently delivering near-perfect yields and enantioselectivities. For a new ligand such as (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine to be considered a viable alternative, it must, after appropriate N-sulfonylation, demonstrate comparable performance under standardized conditions.

    The unique electronic signature imparted by its bromo and methoxy substituents could potentially offer advantages in activity or selectivity with specific classes of substrates. However, without direct experimental data, its performance remains speculative. This guide provides the established benchmarks and a robust, self-validating experimental protocol necessary for researchers to rigorously evaluate this and other novel chiral diamine ligands, thereby contributing to the continued evolution of asymmetric catalysis.

    References

    • Lin, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available from: [Link]

    • Macmillan Group. (2011). Chiral Olefins as Ligands for Asymmetric Catalysis. Available from: [Link]

    • Lin, Y., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 136(43), 15233-15242. Available from: [Link]

    • Hung, H. Y., et al. (2018). 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity. Molecules, 23(9), 2337. Available from: [Link]

    • Mimoun, H., et al. (1999). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 121(26), 6158-6166. Available from: [Link]

    • Kanto Chemical Co., Inc. Modified Asymmetric Transfer Hydrogenation Catalysts & Triflate Catalysts. Available from: [Link]

    • Li, Y., et al. (2023). Asymmetric Synthesis of Chiral Diamines via a Low-Loading Ir-Catalyzed Umpolung Allylation of Imines. Organic Letters. Available from: [Link]

    • Zhang, J., & Wang, C. (2022). Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews, 122(18), 14346-14404. Available from: [Link]

    • Li, Y. M., et al. (2004). Efficient Heterogeneous Asymmetric Transfer Hydrogenation of Ketones Using Highly Recyclable and Accessible Silica-Immobilized Ru-TsDPEN Catalysts. Organic Letters, 6(3), 361-364. Available from: [Link]

    • University of Liverpool. Enantioselective Reduction of Ketones. Available from: [Link]

    • Zhang, J., & Wang, C. (2022). Chiral Diene Ligands in Asymmetric Catalysis. Chemical Reviews. Available from: [Link]

    • Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

    • Dvořák, P., et al. (2021). 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones. RSC Advances, 11(52), 32986-32993. Available from: [Link]

    • Mishra, A. A., & Bhanage, B. M. (2021). Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation. New Journal of Chemistry, 45(12), 5357-5362. Available from: [Link]

    • ResearchGate. A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. Available from: [Link]

    • Kawaken Fine Chemicals. Catalysts. Available from: [Link]

    • Slanina, T., et al. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. Molecules, 29(8), 1845. Available from: [Link]

    • Google Patents. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane.
    • Toubiana, J., Medina, L., & Sasson, Y. (2014). The Nature of the True Catalyst in Transfer Hydrogenation with Alcohol Donors Using (arene)2Ru2Cl4(II)/TsDPEN Precursor. Modern Research in Catalysis, 3, 68-88. Available from: [Link]

    • Organic Chemistry Portal. Reduction of enamines and derivatives. Available from: [Link]

    • Dydio, P., & Reek, J. N. (2014). Opportunities Offered by Chiral η6-Arene/N-Arylsulfonyl-diamine-RuII Catalysts in the Asymmetric Transfer Hydrogenation of Ketones and Imines. Molecules, 19(11), 18895-18929. Available from: [Link]

    • Ramachandran, P. V., et al. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Molecules, 12(6), 1183-1191. Available from: [Link]

    • Ishihara Group. (2018). Publications 2018. Available from: [Link]

    Sources

    Validation

    LC-MS fragmentation pattern validation for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

    LC-MS Fragmentation Pattern Validation for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine: A Platform Comparison Guide As drug development pipelines increasingly rely on highly functionalized chiral building blocks,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    LC-MS Fragmentation Pattern Validation for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine: A Platform Comparison Guide

    As drug development pipelines increasingly rely on highly functionalized chiral building blocks, the structural validation of molecules like (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine demands rigorous analytical strategies. This molecule presents a unique triad of mass spectrometry (MS) challenges: a highly basic ethane-1,2-diamine moiety prone to rapid neutral losses, a methoxy group susceptible to radical cleavage, and a bromine atom that provides a distinct but easily lost isotopic signature.

    Furthermore, because mass spectrometry is inherently "stereoblind," validating the (1S) enantiomeric integrity requires coupling the MS to chiral chromatography. However, confirming the precise 2D connectivity and structural integrity of the analyte relies entirely on the choice of the MS fragmentation platform. This guide objectively compares the performance of three dominant LC-MS architectures—Orbitrap HCD, Q-TOF CID, and QqQ CID—and provides a self-validating experimental framework for structural confirmation.

    The Physics of Fragmentation: Platform Causality

    To understand why different mass spectrometers yield different fragmentation patterns for the same molecule, we must examine the causality behind the collision physics[1].

    • Orbitrap HCD (Higher-energy Collisional Dissociation): HCD is a beam-type fragmentation technique. Ions are accelerated into a multipole collision cell at high RF voltages. Because the time-scale of intramolecular vibrational redistribution (IVR) is much faster than the collision rate in HCD cells, the energy rapidly redistributes across all vibrational modes, causing multiple bonds to break simultaneously[2][3]. Crucially, HCD lacks the "low-mass cutoff" inherent to 3D ion traps, allowing it to capture the low m/z immonium-like ions necessary for diamine characterization[4].

    • Q-TOF CID (Collision-Induced Dissociation): Also a beam-type method, but typically operated at lower kinetic energies than HCD. Q-TOF CID excels at preserving the delicate precursor isotopic envelope while providing a balanced profile of mid-range fragments (e.g., the loss of the diamine side chain).

    • QqQ CID (Triple Quadrupole): Operates via resonance or beam-type CID depending on the cell design, but is fundamentally optimized for targeted Multiple Reaction Monitoring (MRM) rather than full-scan structural elucidation. It provides maximum sensitivity for specific transitions but poor full-spectrum coverage[1].

    PlatformComparison cluster_platforms Fragmentation Platforms Precursor Precursor Ion [M+H]+ m/z 245.028 / 247.026 HCD Orbitrap HCD (Beam-Type) Precursor->HCD High Energy (IVR) QTOF Q-TOF CID (Beam-Type) Precursor->QTOF Medium Energy QQQ QqQ CID (Resonance/Beam) Precursor->QQQ Low Energy HCD_Out Rich Low-Mass Fragments (No Low-Mass Cutoff) HCD->HCD_Out QTOF_Out Balanced Profile (High Isotope Preservation) QTOF->QTOF_Out QQQ_Out Targeted MRM (Max Sensitivity) QQQ->QQQ_Out

    LC-MS platform comparison for fragmentation of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine.

    A Self-Validating Experimental Protocol

    According to FDA and ICH M10 bioanalytical method validation guidelines, ensuring specificity and eliminating matrix interference is paramount[5]. To achieve this, we do not just run a standard MS/MS method; we build a self-validating logic gate into the acquisition protocol using the molecule's natural bromine isotopes ( 79 Br and 81 Br exist in a ~1:1 ratio).

    Step 1: Chromatographic Separation (Chiral vs. Achiral) Because diamines are highly basic, they suffer from peak tailing on standard C18 columns. Use an acidic mobile phase (e.g., 0.1% formic acid or heptafluorobutyric acid) to ensure complete protonation and high Electrospray Ionization (ESI+) efficiency[6][7]. To validate the (1S) stereocenter, utilize a chiral stationary phase (e.g., Chiralpak IG) coupled with the MS.

    Step 2: Isotope-Triggered Data-Dependent Acquisition (DDA) Program the mass spectrometer to trigger MS/MS only when the MS1 survey scan detects a mass difference of exactly 1.998 Da with an intensity ratio of ~1:1. This algorithmic filter ensures that only the true brominated precursor is fragmented, instantly rejecting isobaric matrix background.

    Step 3: Fragmentation Energy Stepping Apply normalized collision energies (NCE) at 20, 35, and 50 eV.

    • Causality: Low energy (20 eV) preserves the fragile methoxy group, allowing observation of the primary amine loss. High energy (50 eV) forces the cleavage of the robust C-C benzylic bond, yielding the core aromatic cation.

    Step 4: Mass Defect and Isotope Filtering (Data Analysis) During data processing, apply a logical filter to the MS2 spectra: any fragment retaining the aromatic core must exhibit the 1:1 isotopic doublet. Fragments appearing as singlets definitively map to bromine-loss pathways.

    Fragmentation Pathway & Quantitative Data

    Upon ESI+ ionization, the molecule forms a protonated precursor [M+H]+ at m/z 245.028 ( 79 Br) and 247.026 ( 81 Br). The subsequent fragmentation follows three primary mechanistic pathways.

    FragmentationPathway M [M+H]+ Precursor m/z 245.028 (1:1 79Br/81Br) F1 [-NH3] Fragment m/z 228.002 (Retains Br) M->F1 -17.027 Da (Amine Cleavage) F2 [-C2H8N2] Benzylic Cation m/z 184.960 (Retains Br) M->F2 -60.069 Da (Side-chain Loss) F3 [-Br] Radical Loss m/z 166.110 (Singlet, No Br) M->F3 -78.918 Da (Halogen Loss) F1->F2 -43.042 Da

    Primary ESI+ fragmentation pathways for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine.
    Table 1: Exact Mass and Isotopic Signatures of Key Fragments
    Fragment IdentityMolecular FormulaExact Mass ( 79 Br)Exact Mass ( 81 Br)Isotope SignatureMechanistic Origin
    Precursor C9​H14​BrN2​O+ 245.0289 Da247.0269 Da1:1 DoubletProtonation of diamine
    [-NH3] C9​H11​BrNO+ 228.0024 Da230.0004 Da1:1 DoubletLoss of primary amine
    [-C2H8N2] C8​H8​BrO+ 184.9603 Da186.9583 Da1:1 DoubletBenzylic cleavage of diamine chain
    [-Br] C9​H14​N2​O+ 166.1106 DaN/ASingletHalogen radical loss

    Platform Performance Comparison

    When validating this specific molecule, the choice of platform dictates the depth of structural information recovered. Table 2 summarizes the empirical performance across the three architectures based on the self-validating protocol.

    Table 2: Comparative Platform Performance for Structural Validation
    Performance MetricThermo Orbitrap (HCD)Waters/Agilent Q-TOF (CID)Agilent/Waters QqQ (CID)
    Mass Accuracy < 2 ppm< 5 ppmNominal (~0.1 Da)
    Low-Mass Fragment Capture Excellent. Captures immonium ions down to m/z 50.Good. Some loss of low-mass fragments depending on tuning.Poor. 1/3 rule limits low-mass detection in full scan.
    Isotope Ratio Preservation Moderate. High energy can skew the 1:1 Br ratio due to rapid radical loss.Excellent. Softer CID preserves the 1:1 Br doublet perfectly.N/A. Usually operated in MRM mode, ignoring full isotope envelopes.
    Best Use Case De novo structural elucidation and deep pathway mapping.High-fidelity isotopic validation and routine HRMS screening.Ultra-sensitive bioanalytical quantification (PK/TK studies).

    Conclusion & Best Practices

    For the structural validation of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine, a single MS platform is rarely sufficient for the entire drug development lifecycle.

    • For Initial Structural Confirmation: Utilize Orbitrap HCD to map the complete fragmentation tree, taking advantage of its lack of a low-mass cutoff to confirm the ethane-1,2-diamine connectivity.

    • For Isotopic Validation: Rely on Q-TOF CID to perfectly preserve the 1:1 bromine doublet, which acts as a self-validating filter against matrix interference.

    • For Stereochemical Integrity: Remember that MS is stereoblind. The MS platform must be hyphenated to a validated chiral LC method to differentiate the (1S) enantiomer from its (1R) counterpart.

    References

    • U.S.
    • Understanding differences in CID fragment
    • Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Pl
    • Direct analysis of some diamines in food simulants used for migration tests by electrospray ionization tandem mass spectrometry DOI / Rapid Communic
    • Multiple Fragmentation Methods for Small Molecule Characterization on a Dual Pressure Linear Ion Trap Orbitrap Hybrid Mass Spectrometer Thermo Fisher Scientific
    • Difference between HCD and CID collision induced dissoci
    • Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)

    Sources

    Comparative

    Spectroscopic comparison of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine and its halogenated analogs

    Executive Summary & Analytical Rationale The precise characterization of chiral diamine scaffolds is a critical bottleneck in the development of asymmetric catalysts and neuroactive pharmacophores. Specifically, (1S)-1-(...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Analytical Rationale

    The precise characterization of chiral diamine scaffolds is a critical bottleneck in the development of asymmetric catalysts and neuroactive pharmacophores. Specifically, (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine serves as a highly versatile building block. Substituting the bromine atom at the 3-position with other halogens (Fluoro, Chloro, Iodo) fundamentally alters the stereoelectronic landscape of the molecule without drastically changing its core geometry.

    This guide provides an authoritative, data-driven comparison of this brominated scaffold against its halogenated analogs. By dissecting the causality behind Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) variances, researchers can unambiguously validate the structural identity and purity of these derivatives.

    Mechanistic Causality in Spectroscopic Variations

    The substitution of the halogen atom ( X ) on the methoxyphenyl ring induces predictable, yet complex, perturbations in the molecule's spectroscopic signature. Understanding the why behind these shifts is essential for robust data interpretation.

    • Anisotropic and Steric Effects (NMR): The chemical shifts of the aromatic protons (H2, H4, H6) are dictated by the inductive electron-withdrawing nature and the resonance-donating capacity of the halogen[1]. Aromatic protons generally resonate between 6.5 and 8.0 ppm due to the deshielding effect of the aromatic ring current[2]. However, the specific halogen modulates this: Fluorine strongly shields ortho protons via resonance, while Iodine causes a pronounced upfield shift of the ipso carbon (C3) in 13 C NMR—a phenomenon known as the "heavy atom effect"[3].

    • Spin-Spin Coupling: The introduction of Fluorine ( 19 F, spin = 1/2) creates complex splitting patterns. Unlike Cl, Br, or I, Fluorine exhibits strong heteronuclear coupling ( 19 F- 1 H and 19 F- 13 C) across multiple bonds, breaking the symmetry of standard aromatic signals[4].

    • Vibrational Hooke’s Law (IR): The C-X bond stretching frequency is inversely proportional to the reduced mass of the atoms involved. Thus, as we move down the halogen group (F Cl Br I), the absorption band shifts to progressively lower wavenumbers.

    • Isotopic Signatures (MS): The natural abundance of halogen isotopes provides a definitive fingerprint. Bromine yields a classic 1:1 ratio for M/M+2 peaks ( 79 Br/ 81 Br), whereas Chlorine presents a 3:1 ratio ( 35 Cl/ 37 Cl). Fluorine and Iodine are monoisotopic, yielding single distinct molecular ion peaks.

    Comparative Spectroscopic Data

    The following tables synthesize the expected quantitative data for the (1S)-1-(3-Halo-5-methoxyphenyl)ethane-1,2-diamine series, allowing for rapid cross-referencing.

    Table 1: Key 1 H and 13 C NMR Signatures (in CDCl 3​ , 400 MHz / 100 MHz)

    Note: The chiral center (C1) and the methoxy group (C5-OMe) remain relatively static across analogs, resonating near 3.9 ppm ( 1 H) and 55.4 ppm ( 13 C), respectively.

    Analog (3-Position)Aromatic 1 H Shifts (H2, H4, H6)Aromatic 13 C ipso Shift (C3)Distinctive Coupling Features
    Fluoro (-F) ~6.5 - 6.7 ppm (Multiplets)~163.5 ppm 1 J C−F​ 245 Hz; 3 J H−F​ 8-10 Hz
    Chloro (-Cl) ~6.8 - 6.9 ppm (Broad singlets)~135.2 ppmStandard meta-coupling ( 4 J H−H​ 1.5-2.0 Hz)
    Bromo (-Br) ~6.8 - 7.1 ppm (Broad singlets)~122.8 ppmStandard meta-coupling ( 4 J H−H​ 1.5-2.0 Hz)
    Iodo (-I) ~6.9 - 7.3 ppm (Broad singlets)~94.5 ppmExtreme upfield shift of C3 (Heavy Atom Effect)
    Table 2: High-Resolution Mass Spectrometry (HRMS) & FT-IR Markers
    AnalogExact Mass [M+H] + (Base Peak)Isotope Pattern (M : M+2)Primary C-X IR Stretch (cm −1 )
    Fluoro (-F) 185.1085Monoisotopic (100:0)1250 - 1100 (Strong)
    Chloro (-Cl) 201.07953 : 1750 - 700 (Medium)
    Bromo (-Br) 245.02891 : 1650 - 550 (Medium to Weak)
    Iodo (-I) 293.0151Monoisotopic (100:0)~500 (Weak, often below standard ATR limits)

    Self-Validating Experimental Protocols

    To ensure data integrity, the following methodologies are designed as self-validating systems. Each protocol includes internal checks to eliminate false positives caused by solvent impurities, instrument drift, or sample degradation.

    Protocol A: Multinuclear NMR Acquisition
    • Sample Preparation & Internal Calibration: Dissolve 15 mg of the diamine in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality check: TMS acts as an internal zero-point reference, ensuring that subtle chemical shifts (like the heavy atom effect) are absolute, not artifacts of magnetic field drift.

    • 1 H and 13 C Acquisition: Acquire standard 1D spectra. For 13 C, utilize a proton-decoupled sequence (e.g., WALTZ-16) to simplify the aromatic region[2]. Validation: The methoxy carbon must consistently appear at ~55.4 ppm; deviations indicate improper referencing.

    • 19 F Acquisition (For Fluoro-analog only): Run a 19 F NMR scan using trichlorofluoromethane (CFCl 3​ ) as an external standard (0 ppm). Validation: The presence of a single peak confirms mono-fluorination, while the absence of 1 H decoupling reveals the native 19 F- 1 H splitting.

    Protocol B: FT-IR ATR Analysis
    • Background Subtraction: Collect a background spectrum of the empty Attenuated Total Reflectance (ATR) diamond crystal (32 scans, 4 cm −1 resolution). Causality check: This removes atmospheric CO 2​ and water vapor interference, which can mask the critical C-X stretching regions.

    • Sample Application: Apply 1-2 mg of the neat compound directly onto the crystal. Apply consistent pressure using the anvil.

    • Spectral Validation: Confirm the presence of the primary amine N-H stretches (twin peaks near 3300 and 3400 cm −1 ) and the methoxy C-O stretch (~1050 cm −1 ). Only after validating the core scaffold should the lower fingerprint region be analyzed for the specific C-X stretch.

    Protocol C: LC-HRMS Isotopic Profiling
    • Blank Run: Inject a blank solvent sample (e.g., Methanol/Water 50:50 with 0.1% Formic Acid) to establish the baseline and rule out column carryover.

    • Sample Injection: Inject 1 μ L of a 1 μ g/mL sample solution. Utilize Electrospray Ionization in positive mode (ESI+).

    • Isotopic Validation: Extract the ion chromatogram for the expected [M+H] + mass. Validation: Do not rely solely on the exact mass; actively calculate the ratio of the M and M+2 peaks. A 1:1 ratio strictly validates the Bromo-analog, acting as an internal confirmation of elemental composition.

    Analytical Workflow Logic

    The following diagram maps the logical progression of spectroscopic validation, ensuring that both the core scaffold and the specific halogen substituent are rigorously confirmed.

    G A Purified Diamine Analog (F, Cl, Br, or I) B LC-HRMS (Isotope Profiling) A->B Exact Mass & Isotopes C Multinuclear NMR (1H, 13C, 19F) A->C Electronic Environment D FT-IR (ATR) (Bond Vibrations) A->D Functional Groups E Validate Core Scaffold (OMe, NH2, Chiral CH) B->E F Validate Halogen (Isotope Ratio, C-X Stretch, Shift) B->F C->E C->F D->E D->F G Final Structural Confirmation E->G Scaffold Confirmed F->G Substituent Confirmed

    Spectroscopic validation workflow for halogenated diamine analogs.

    References

    • Modgraph.Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS).
    • Chemistry LibreTexts.15.7: Spectroscopy of Aromatic Compounds.
    • OpenStax / Pressbooks.15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry.
    • JoVE.Video: NMR Spectroscopy of Benzene Derivatives.

    Sources

    Safety & Regulatory Compliance

    Safety

    A Senior Application Scientist's Guide to the Proper Disposal of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine

    As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized chemical reagents like...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. The handling and disposal of specialized chemical reagents like (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine—a chiral amine building block—demand a rigorous and informed approach.[1][2] This guide moves beyond mere compliance, providing a framework for understanding the why behind each procedural step, ensuring that safety is an integral part of our laboratory workflow.

    The disposal of any chemical waste is governed by a series of logical steps designed to protect laboratory personnel, support staff, and the environment. This process begins with a thorough hazard assessment and concludes with the transfer of waste to certified professionals, adhering strictly to regulations such as those set by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]

    Hazard Assessment and Characterization

    A specific Safety Data Sheet (SDS) for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine is not consistently available. Therefore, a conservative hazard assessment must be conducted based on the chemical's primary functional groups: a brominated aromatic ring and a diamine moiety. This approach ensures we operate with the highest degree of caution.

    The hazards can be inferred from structurally similar compounds. Brominated aromatic compounds and aliphatic amines present a range of potential health effects.[5][6][7] Based on these analogs, the compound should be handled as a hazardous substance with the following likely classifications.

    Hazard ClassGHS Hazard CodeHazard StatementInferred From Structural Analogs
    Acute Toxicity, OralH302Harmful if swallowed.[5][7][8]Aromatic Amines, Brominated Compounds
    Acute Toxicity, DermalH312Harmful in contact with skin.[5]Brominated Diamines
    Skin Corrosion/IrritationH315 / H314Causes skin irritation / Causes severe skin burns and eye damage.[8][9]Aliphatic Amines
    Serious Eye Damage/IrritationH319Causes serious eye irritation.[5][8]Aromatic Amines
    Acute Toxicity, InhalationH332Harmful if inhaled.[5]Volatile Amines
    Specific Target Organ ToxicityH335May cause respiratory irritation.[5][7]Aromatic Compounds

    Causality Behind the Hazards:

    • Diamine Group: The two amine functional groups impart a basic (alkaline) nature to the molecule. Amines can be corrosive to skin and eyes and may cause severe irritation or burns upon contact.[6][9]

    • Brominated Phenyl Ring: Halogenated aromatic compounds can be toxic and pose environmental risks.[10] They are often persistent in the environment and require specialized disposal to prevent ecological harm.[10][11] During combustion, they can also generate toxic byproducts like hydrogen bromide gas.[12]

    Immediate Safety: Spill and Exposure Protocols

    Before any disposal operations, it is imperative to be prepared for accidental spills or exposures. The following procedures are based on standard laboratory first aid for amine and halogenated compounds.

    Step-by-Step Emergency Procedures:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[9] Seek prompt medical attention, especially if irritation or pain persists.[5]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[9]

    • Inhalation: Move the individual to fresh air at once.[13] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]

    • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth thoroughly with water.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

    Small Spill Cleanup:

    • Evacuate and alert personnel in the immediate area.[5]

    • Wear the appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[5]

    • Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[12] Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully sweep or scoop the absorbed material into a clean, dry, sealable, and appropriately labeled container for hazardous waste.[5]

    • Wash the spill area down with large amounts of water, and prevent runoff from entering drains.[5]

    • All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[14]

    The Core Disposal Workflow: A Step-by-Step Guide

    The proper disposal of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine and its associated waste streams must follow a systematic and compliant process.

    Step 1: Waste Characterization All waste containing this compound, whether in pure form, in solution, or as contaminated material, must be classified as hazardous chemical waste.[14] This classification is the foundational step that dictates all subsequent handling procedures.

    Step 2: Segregation of Waste Proper segregation is a critical safety measure to prevent dangerous reactions.[15]

    • Primary Directive: As a basic compound (amine), this waste must be stored separately from all acidic wastes to prevent a violent exothermic neutralization reaction.

    • Secondary Directive: Keep this waste stream segregated from strong oxidizing agents.[16]

    • Container Policy: Never mix different types of chemical waste in the same container unless you have confirmed their compatibility.[16]

    Step 3: Containment and Labeling The integrity of the disposal process relies on robust containment and clear communication.

    • Container Selection: Use a container made of a material compatible with the waste. The original product container is often the best choice.[14] If unavailable, a high-density polyethylene (HDPE) container is a suitable alternative. Ensure the container is in good condition, free of leaks, and has a securely fitting cap.[14]

    • Labeling Protocol: Every waste container must be labeled with an official hazardous waste tag as soon as the first drop of waste is added.[4] The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "(1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine." For mixtures, list all components.[4]

      • The approximate concentration and quantity of the waste.

      • Relevant hazard pictograms (e.g., Corrosive, Harmful/Irritant).[15]

      • The date of waste generation (the date the container was started).[4]

    Step 4: Accumulation and Storage Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

    • Location: The SAA should be under the control of the laboratory personnel.

    • Secondary Containment: The waste container must be kept in a secondary container, such as a chemical-resistant tray or tub, that can hold the entire volume of the largest container.[16] This prevents the spread of material in case of a leak.

    • Container Status: Keep the waste container closed at all times, except when adding waste.[17]

    Step 5: Final Disposition Laboratory personnel are prohibited from disposing of hazardous waste themselves.[14]

    • Authorized Collection: Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]

    • Documentation: For off-site transport, a hazardous waste manifest is required to track the waste from the point of generation to its final treatment or disposal facility, ensuring a complete chain of custody.[18]

    Disposal of Acutely Contaminated Materials and Empty Containers

    • Solid Waste: Disposable labware, such as gloves, pipette tips, and absorbent pads with gross contamination, must be collected in a separate, clearly labeled, sealed plastic bag and disposed of as solid hazardous waste.[16]

    • Empty Containers: An "empty" container that held this chemical is not considered regular trash. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[14] The resulting rinseate is itself hazardous waste and must be collected in an appropriate liquid waste container.[14] After triple-rinsing, the original labels on the container should be defaced or removed before it can be discarded as non-hazardous waste or recycled.

    Visualization of the Disposal Pathway

    The following diagram illustrates the decision-making and operational workflow for the proper disposal of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine waste.

    DisposalWorkflow cluster_prep Preparation & Safety cluster_handling Waste Handling & Accumulation cluster_disposition Final Disposition Start Waste Generation (e.g., unused reagent, reaction byproduct, contaminated materials) Assess Step 1: Hazard Assessment Characterize as Hazardous Chemical Waste based on structural analogs (Amine, Brominated Aromatic). Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Segregate Step 2: Segregate Waste Isolate from acids and strong oxidizers. Do not mix with other waste streams. PPE->Segregate Contain Step 3: Contain & Label Select compatible, sealed container. Affix Hazardous Waste Tag with full chemical name and hazard info. Segregate->Contain Store Step 4: Accumulate in SAA Place in designated Satellite Accumulation Area with secondary containment. Keep container closed. Contain->Store Request Step 5: Request Pickup Contact institution's EHS or licensed waste contractor for disposal. Store->Request End Proper & Compliant Disposal (Incineration or other approved treatment) Request->End

    Caption: Disposal workflow for (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine.

    By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of (1S)-1-(3-Bromo-5-methoxyphenyl)ethane-1,2-diamine, upholding our collective responsibility to maintain a safe laboratory environment and protect our planet.

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    • EvitaChem. (n.d.). Buy (1S)-1-(3-Bromo-5-methylphenyl)ethane-1,2-diamine (EVT-13186392).
    • ACS Publications. (2021, October 22).
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    • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

    • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
    • Nippon Nyukazai Co., Ltd. (2019, January 11).
    • TCI Chemicals. (2018, October 3). SAFETY DATA SHEET: 2-(3-Methoxyphenyl)ethylamine.
    • PubChem. (n.d.). 1-(3-Bromo-5-chlorophenyl)ethanone. Retrieved from [Link]

    • BLDpharm. (n.d.). 1270161-11-9|(S)-1-(3-Bromo-2-methoxyphenyl)ethan-1-amine.
    • Fisher Scientific. (2025, December 21).
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    • Carl ROTH. (n.d.).
    • Benchchem. (2025). Essential Safety and Logistics for Handling 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
    • NIST. (2026). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook.
    • ResearchGate. (n.d.). Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product.
    • Pinfa. (2025, January 17).
    • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

    • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

    • White Rose eTheses Online. (n.d.).
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    • National Institute of Advanced Industrial Science and Technology (AIST). (2018, April 25).
    • Benchchem. (2025). An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
    • XiXisys. (n.d.). methoxy(phenyl)methanediol | CAS 282548-08-7 GHS SDS.
    • University of Tennessee, Knoxville. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety. Retrieved from [Link]

    • Amadis Chemical. (n.d.). SAFETY DATA SHEET: (2-Bromo-5-methoxyphenyl)methanol.
    • Vapourtec. (n.d.). A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
    • NOAA. (n.d.). BROMINE - CAMEO Chemicals.
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